Derazantinib

Catalog No.
S547998
CAS No.
1234356-69-4
M.F
C29H29FN4O
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derazantinib

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

The exact mass of the compound Derazantinib is 468.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Derazantinib mechanism of action FGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Evidence & Validation

The rationale for using derazantinib in cancers with FGFR2 alterations is strongly supported by preclinical data. The following workflow summarizes the key experiments used to validate its mechanism of action.

G Start Preclinical Validation of this compound Model In Vivo Tumor Model Tests Start->Model Pathway Biochemical Pathway Assays Start->Pathway Specificity Selectivity & Specificity Profiling Start->Specificity ModelResult Potent inhibition of tumor growth in: • FGFR2-driven xenografts (e.g., NCI-H716, SNU-16) • BaF3/FGFR2 transfected cell lines Model->ModelResult This compound treatment PathwayResult Demonstrated potent inhibition of FGFR kinase activity and downstream signaling pathway activation Pathway->PathwayResult Assess FGFR pathway output SpecificityResult Confirmed strong activity against FGFR1, 2, 3. Shows multi-kinase activity against other targets. Specificity->SpecificityResult Kinase panel screening

Preclinical validation workflow for this compound.

Clinical Evidence and Key Data

The clinical efficacy of this compound has been primarily evaluated in patients with advanced, unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, a population with a high unmet medical need [1] [2].

A phase 1/2 study (NCT01752920) and the subsequent phase 2 FIDES-01 study (NCT03230318) demonstrated the following key efficacy outcomes, which are summarized in the table below [2] [3].

Efficacy Endpoint Cohort 1: FGFR2 Fusions Cohort 2: FGFR2 Mutations/Amplifications
Overall Response Rate (ORR) 22.3% [3] 6.8% [3]
Disease Control Rate (DCR) 75.7% [3] 63.6% [3]
Median Progression-Free Survival (PFS) 7.8 months [3] (5.7 months in earlier phase 1/2 [2]) 8.3 months [3]
6-Month PFS Rate 53.9% [3] 53.9% [3]
Median Overall Survival (OS) 17.2 months [3] 15.9 months [3]

The safety profile of this compound is characterized by manageable on-target and class-effect toxicities [2] [3].

Adverse Event Incidence (All Grades) Notes
Hyperphosphatemia 75.9% [2] (35% [3] in larger study) On-target, mechanism-based effect; managed with diet and phosphate binders [2].
Fatigue/Asthenia 69.0% [2] (33% [3] in larger study) -
Increased AST/ALT Common (Grade ≥3: 9-10% [3]) Requires monitoring [3].
Ocular Toxicity 41.4% [2] (Dry eye: 24% [3]) Includes dry eyes; requires ophthalmologic assessment for symptoms [2].

Resistance Mechanisms

Despite initial efficacy, the duration of response to this compound and other FGFR inhibitors is often limited by the emergence of acquired resistance [1]. A key documented mechanism is the development of secondary mutations in the FGFR2 kinase domain, which can interfere with drug binding [1] [2]. Research strategies to overcome this include the development of irreversible FGFR inhibitors (e.g., futibatinib) that may be less susceptible to such resistance mutations [1].

References

Derazantinib Pharmacokinetics & Metabolism at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings / Parameters Model / Context
Analytical Method Validated UPLC-MS/MS method for quantification in plasma [1] Rat plasma

| Key PK Parameters (Single Dose)| • Cmax: 1080 ng/mL • AUC0→t: 16,200 hng/mL • AUC0→∞: 16,700 hng/mL • t1/2: 27.8 hours • CLz/F: 1.80 L/h/kg [1] | Rats (30 mg/kg) | | Clinical Exposure | Steady-state exposure at 300 mg daily; dose-dependent PK [2] | Human patients (Phase 1/2 trial) | | Drug-Drug Interaction | No significant PK interaction with naringin [1] | Rat study (co-administered) | | Key Metabolic Pathway | Not fully elucidated in searched literature; specific enzymes not identified | N/A | | Brain Penetration | Low across all tested doses [2] | Preclinical mouse models |

Experimental Protocol: UPLC-MS/MS Bioanalysis

For researchers, a detailed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining derazantinib concentration in biological samples has been established and validated [1].

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole tandem mass spectrometer [1].
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
    • Mobile Phase: 0.1% formic acid in water (aqueous) and acetonitrile (organic)
    • Gradient Elution: 10% to 90% acetonitrile over 1.5 minutes
    • Flow Rate: 0.30 mL/min
    • Injection Volume: 2 μL
    • Run Time: 2.0 minutes [1]
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Detection Mode: Selective Reaction Monitoring (SRM)
    • This compound SRM transition: m/z 468.96 → 382.00 [1]
  • Sample Preparation: Protein precipitation using acetonitrile as the precipitating agent is a common method for plasma samples in UPLC-MS/MS analysis, though the specific protocol was not detailed in the searched literature.

Pharmacodynamics and Mechanism of Action

This compound is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary anti-tumor activity is attributed to being a potent pan-FGFR inhibitor, with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1] [3] [2].

The diagram below illustrates its mechanism of action and downstream effects.

This targeted inhibition is particularly relevant in cancers with FGFR2 gene fusions, such as intrahepatic cholangiocarcinoma (iCCA), where it has shown preliminary antitumor activity [1] [3]. A key, on-target pharmacodynamic effect is dose-dependent hyperphosphatemia due to FGFR inhibition, which is used as a biomarker of biological activity [3].

Key Insights for Researchers

  • Clinical Efficacy: In a phase 1/2 study of patients with advanced, unresectable iCCA with FGFR2 fusions, this compound demonstrated an overall response rate of 20.7% and a disease control rate of 82.8%, with a median progression-free survival of 5.7 months [3] [4].
  • Drug-Drug Interactions: A study in rats indicated that co-administration with naringin did not cause significant changes in this compound's pharmacokinetic parameters, suggesting this combination may be administered without dose adjustment [1].
  • Research Gaps: The available literature lacks detailed identification of the specific cytochrome P450 enzymes or other metabolic pathways responsible for this compound's metabolism in humans.

References

Table 1: Summary of Derazantinib Preclinical Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Preclinical Findings Experimental Models & Citations

| Primary Kinase Targets | FGFR1, FGFR2, FGFR3: Potent, ATP-competitive inhibitor. CSF1R: Equipotent inhibition compared to FGFR1-3. [1] [2] | Structural analyses and in-cell activity assays in isolated macrophages. [1] | | Additional Kinase Targets | RET, DDR2, VEGFR1, KIT: Inhibited at low nanomolar IC50 values (e.g., 3 nM for RET, 3.6 nM for DDR2). [3] | Biochemical kinase activity screens. [3] | | Mechanism of Action | Direct Antitumor: Inhibits proliferation in tumor cells with FGFR genetic aberrations. [1] Immunomodulation: CSF1R inhibition promotes repolarization of macrophages to M1-like phenotype, restoring T-cell activity. [3] [2] | Proliferation assays in urothelial cancer models; immunophenotyping of tumor microenvironment. [1] [3] | | Rationale for Combination with Immunotherapy | CSF1R inhibition increases repolarization to M1-type macrophages, creating a more tumoricidal immune environment and potentially enhancing the efficacy of PD-1/PD-L1 inhibitors. [1] [3] | Preclinical rationale supported by the design of the FIDES-02 clinical trial combining derazantinib with atezolizumab. [2] |

Detailed Experimental Protocols from Preclinical Studies

The key experiments that established this compound's profile involved both biochemical and cell-based assays.

  • Biochemical Kinase Inhibition Assays: this compound was screened against a panel of purified kinase proteins to determine its half-maximal inhibitory concentration (IC50) for each target. These assays confirmed its potent, nanomolar-level activity against FGFR1-3, CSF1R, and other kinases like RET and DDR2 [3].
  • In-Cell CSF1R Activity Assay: To confirm that biochemical inhibition translated to cellular activity, this compound was tested on isolated macrophages [1]. As macrophage survival and function are dependent on CSF1R signaling, the inhibitor's ability to block this pathway was demonstrated by a measurable functional outcome in these primary cells.
  • Activity in Urothelial Cancer Models: Detailed drug activity screens were performed across a panel of urothelial cancer models with defined genetic backgrounds [1]. These experiments were crucial for verifying that this compound's antitumor efficacy in cells was linked to the presence of FGFR genetic aberrations, thereby identifying potential predictive biomarkers for patient selection.

Visualizing the Dual Mechanistic Pathway

The following diagram illustrates the core signaling pathways targeted by this compound and its proposed dual mechanism of action in the tumor microenvironment.

G This compound This compound FGFR_Signaling FGFR Signaling (Proliferation, Survival) This compound->FGFR_Signaling Inhibits CSF1R_Signaling CSF1R Signaling (Macrophage Survival, M2 Polarization) This compound->CSF1R_Signaling Inhibits Tumor_Cell_Death Direct Antitumor Effect FGFR_Signaling->Tumor_Cell_Death M1_Repolarization Macrophage Repolarization to M1-like Phenotype CSF1R_Signaling->M1_Repolarization Tcell_Activation Enhanced T-cell Activity M1_Repolarization->Tcell_Activation Synergistic_Effect Potential Synergistic Antitumor Response Tcell_Activation->Synergistic_Effect Immunotherapy Anti-PD-1/PD-L1 Immunotherapy->Synergistic_Effect

This compound inhibits both tumor cell-intrinsic FGFR signaling and immune-suppressive CSF1R signaling, potentially enhancing T-cell activity and immunotherapy.

Interpretation and Clinical Translation

The preclinical data provided a strong rationale for clinical development. The dual inhibition of FGFR and CSF1R suggested this compound could be particularly effective in FGFR-aberrant, immunologically "cold" tumors by simultaneously targeting the cancer cells and fostering a more permissive immune environment [1] [3].

This hypothesis was directly tested in the FIDES-02 (NCT04045613) phase 1b/2 clinical trial, which evaluated this compound both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with metastatic urothelial cancer harboring FGFR genetic aberrations [2].

However, the clinical results were disappointing. The trial concluded that while the treatments were well-tolerated, they did not show sufficient efficacy to warrant further development in this cancer type [2]. The objective response rate for this compound monotherapy was only 8.2%, and the combination with atezolizumab did not yield significant improvement.

This highlights the challenge of translating compelling preclinical mechanisms into clinical success. The precise reasons for this disconnect (e.g., tumor heterogeneity, compensatory pathways, or insufficient target engagement in patients) would require further investigation.

References

Comprehensive Technical Guide: Derazantinib for FGFR2-Altered Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR2 Biology and Alterations in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical regulatory system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR pathway activates several downstream signaling cascades, primarily the RAS-MAPK pathway, PI3K-AKT pathway, PLCγ pathway, and STAT pathway, which collectively drive fundamental cellular functions [1] [2].

In cancer, dysregulated FGFR signaling can occur through multiple mechanisms including gene fusions, rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2 fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in constitutively active chimeric proteins that drive oncogenic signaling independent of ligand binding, ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical variations, epidemiological factors, and detection methodologies [3].

FGFR Signaling Pathway: Molecular Mechanisms

Table 1: Core Components of the FGF/FGFR Signaling Pathway

Component Type Family Members Key Functions Characteristics
Secreted FGF Ligands FGF1-18, 20-23 (22 canonical) Broad-spectrum mitogens; regulate migration, proliferation, differentiation, survival Classified as paracrine (FGF1-18) or endocrine (FGF19,21,23) subfamilies
FGFR Receptors FGFR1, FGFR2, FGFR3, FGFR4 Transmembrane tyrosine kinase receptors; dimerize upon ligand binding Contain extracellular Ig-like domains, transmembrane domain, intracellular tyrosine kinase domain
Coreceptors HSPGs (Syndecans, Glypicans), Klotho (α-Klotho, β-Klotho) Enhance ligand-receptor binding specificity and affinity HSPGs critical for paracrine FGFs; Klotho required for endocrine FGF signaling
Downstream Pathways RAS/MAPK, PI3K/AKT, PLCγ, STAT Transduce intracellular signals; regulate gene expression Control fundamental cellular processes including proliferation and survival

The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The alternative splicing in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG) coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that initiate downstream signaling cascades [1].

The FGFR signaling cascade is tightly regulated at multiple levels through ligand-receptor binding specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic alterations leads to constitutive FGFR activation, which drives oncogenesis through sustained proliferative signaling, resistance to cell death, and other hallmark cancer capabilities [1].

G cluster_pathways Downstream Signaling Pathways FGF FGF Ligand Dimerization Receptor Dimerization & Activation FGF->Dimerization Binds FGFR FGFR Receptor FGFR->Dimerization Binds Coreceptor HSPG/Klotho Coreceptor Coreceptor->Dimerization Facilitates Adaptor Adaptor Proteins (FRS2, GRB2, SOS) Dimerization->Adaptor Phosphorylation PLCG PLCγ Pathway Dimerization->PLCG Direct Activation STAT STAT Pathway Dimerization->STAT Direct Activation RAS RAS Pathway Adaptor->RAS Activates PI3K PI3K-AKT Pathway Adaptor->PI3K Activates MAPK MAPK Pathway RAS->MAPK Activates Effects Cellular Effects: Proliferation, Differentiation Survival, Migration MAPK->Effects Regulates PI3K->Effects Regulates PLCG->Effects Regulates STAT->Effects Regulates Inhibitor Derazantinib (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Figure 1: FGF/FGFR Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates ligand binding, receptor dimerization, downstream pathway activation, and the site of this compound inhibition.

This compound Pharmaceutical Profile

Mechanism of Action and Selectivity

This compound (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase inhibition profile with additional activity against colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor-2 (VEGFR2), suggesting a potentially differentiated mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic efficacy while modulating the tumor microenvironment through CSF1R inhibition.

The FGFR inhibitory profile of this compound demonstrates strong activity against all three FGFR receptors (FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from 5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.

Pharmacokinetics and Dosing

The recommended phase 2 dose of this compound established in clinical trials is 300 mg administered orally once daily in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase 1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of FGFR inhibition [4] [7].

Patients enrolled in this compound clinical trials typically have histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA, with documented FGFR2 gene fusions, mutations, or amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory parameters: hemoglobin ≥9.0 g/dL, absolute neutrophil count ≥1.5×10⁹/L, platelet count ≥75×10⁹/L, total bilirubin ≤2×ULN, AST and ALT ≤3×ULN (≤5×ULN for patients with liver metastases), and serum creatinine ≤1.5×ULN or creatinine clearance ≥30 mL/min [6].

Detection Methodologies for FGFR2 Alterations

Comparative Analytical Performance

Table 2: Detection Methodologies for FGFR2 Genetic Alterations

Methodology Detection Principle Sensitivity Specificity Key Advantages Key Limitations
RNA-based NGS Sequencing of transcribed RNA to identify functional fusion transcripts 95.2% (vs. FISH) 98.5% (vs. FISH) Identifies functional fusions with partner genes; detects novel fusion variants Requires high-quality RNA; may miss non-functional rearrangements
Break-apart FISH Fluorescent probes binding 5' and 3' regions of FGFR2 gene 95.2% 98.5% Established methodology; does not require prior knowledge of partner genes Does not identify specific partner genes; limited information on fusion functionality
DNA-based NGS Sequencing of genomic DNA to identify structural variants 71.4% 99.5% Detects various alteration types (fusions, mutations, amplifications); identifies breakpoints May miss functional fusions due to complex rearrangements or large intronic regions
IHC/RT-PCR Protein expression or targeted transcript amplification Limited data Limited data Accessible for many laboratories; cost-effective Limited sensitivity/specificity; numerous fusion partners challenge assay design

A comprehensive comparative study analyzing 226 iCCA cases demonstrated that RNA-based NGS detected FGFR2 fusions/rearrangements in 9.7% of cases, while DNA-based NGS identified 7.1%, and break-apart FISH detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].

The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner genes located on chromosome 10. BICC1 represents the most common fusion partner, while the remaining partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners. Recent research has also identified non-canonical gene-intergenic FGFR2 fusions that can generate functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some detection approaches [8].

Clinical Validation and Implementation

For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed by the sponsor-designated central laboratory, a positive FISH test is required for eligibility. For non-central laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but central confirmation remains required. Patients without central confirmation of an FGFR2 fusion by the central FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation reflects the importance of assay standardization in targeted therapy development.

The break-apart FISH assay typically uses dual-color locus-specific probes that hybridize with neighboring 3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the FGFR2 gene. Specimens with ≥20% positive cells are typically considered positive, while those with ≤10% positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical detection.

Clinical Efficacy and Safety Data

Efficacy Outcomes in Clinical Trials

Table 3: Clinical Efficacy of this compound in FGFR2-Altered iCCA

Efficacy Parameter FGFR2 Fusion-Positive Population (N=29) FGFR2 Mutation/Amplification Population (Cohort 2) Notes
Overall Response Rate (ORR) 20.7% 1 confirmed CR, 1 unconfirmed PR (among 14 evaluable) All responses were partial responses except as noted
Disease Control Rate (DCR) 82.8% 79% (11/14 patients) Combination of CR, PR, and stable disease
Median Progression-Free Survival (PFS) 5.7 months (95% CI: 4.04-9.2 months) Not reached at interim analysis Multiple patients remained on treatment at data cutoff
Treatment Duration - - Some patients exhibited prolonged treatment duration
Prior Therapies 27/29 patients had ≥1 prior systemic therapy Mixed population with varied prior treatment exposure Included both treatment-naive and pretreated patients

In the phase 1/2 study of this compound in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29 patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least one prior systemic therapy and 2 being treatment-naive [7]. The objective response rate of 20.7% and disease control rate of 82.8% demonstrated meaningful clinical activity in this previously treated population. The estimated median progression-free survival of 5.7 months compares favorably with historical controls in the second-line setting, supporting the therapeutic potential of this compound in this molecularly selected population [7].

In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3 months [5]. The disease control rate of 79% in this population included one patient with confirmed complete response, one with unconfirmed partial response, and nine patients with stable disease as their best response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts supports the broad potential of this compound across diverse FGFR2 genetic aberrations in iCCA [5].

Safety and Tolerability Profile

The safety profile of this compound has been characterized as manageable and compares favorably with the broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all grades), with the most common being hyperphosphatemia (75.9%), asthenia/fatigue (69.0%), and eye toxicity (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary modifications and phosphate binders.

Grade ≥3 adverse events occurred in 27.6% of patients, with a notably lower incidence of hand-foot syndrome, stomatitis, retinal and nail toxicity compared to other FGFR inhibitors [4] [7]. This differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life, particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with this compound and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage potential retinal abnormalities early.

Clinical Development and Future Directions

The pivotal development program for this compound includes the FIDES-01 study (NCT03230318), which is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6] [5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and seeks to characterize the efficacy of this compound across the molecular spectrum of FGFR2-driven iCCA.

Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline results expected in the first half of 2022 [5]. The encouraging efficacy signals in both fusion-positive and mutation/amplification populations support the continued development of this compound as a potentially important therapeutic option for patients with FGFR2-altered iCCA.

Future research directions for this compound include exploration in other FGFR-driven malignancies beyond cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally, combination strategies with other targeted agents or immunotherapies represent a promising area of investigation, potentially leveraging the multi-kinase inhibition profile of this compound to address complementary pathways and overcome resistance mechanisms. The unique targeting of CSF1R suggests potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint inhibitors in appropriately selected populations [4].

Conclusion

References

Derazantinib in vitro kinase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Primary Kinase Targets and Inhibitory Profile

The table below summarizes the core kinase targets of Derazantinib and its potency, based on data from scientific literature and overviews of its pharmacological profile.

Kinase Target Inhibitory Activity (IC₅₀) Biological Role & Therapeutic Context
FGFR1 [1] [2] Potent inhibitor [2] Part of the FGFR family; constitutively activated in some cancers (e.g., bladder cancer) [3].
FGFR2 [1] [2] Potent inhibitor [2] A primary target; frequent gene fusions in intrahepatic Cholangiocarcinoma (iCCA) make it a key driver [4] [2].
FGFR3 [1] [2] Potent inhibitor [2] Part of the FGFR family; its inhibition contributes to the "pan-FGFR" action [1].
CSF1R Similar potency as to FGFR2 [5] Expressed on macrophages; inhibition reprograms tumor-associated macrophages, potentially enhancing anti-tumor immunity and synergizing with immunotherapy [5].
RET [1] IC₅₀ = 3 nM [1] A kinase involved in cell signaling; one of this compound's secondary targets [1].
DDR2 [1] IC₅₀ = 3.6 nM [1] Discoidin Domain Receptor Tyrosine Kinase 2; involved in cell adhesion and proliferation [1].
VEGFR1 [1] IC₅₀ = 11 nM [1] Vascular Endothelial Growth Factor Receptor 1; role in angiogenesis [1].
KIT [1] IC₅₀ = 8.2 nM [1] A receptor tyrosine kinase; mutations are found in gastrointestinal stromal tumors (GISTs) [1].

Experimental Protocols for Kinase Profiling

The quantitative data on this compound's kinase inhibition profile are typically generated through standardized biochemical kinase assays and cellular phosphorylation assays.

  • Biochemical Kinase Assays: These experiments measure the direct inhibition of a purified kinase's enzymatic activity. A common method is the ATP-competitive assay, which quantifies a compound's ability to displace a fluorescently labeled ATP analog. The concentration that inhibits 50% of the kinase activity is reported as the IC₅₀ value [3] [2].
  • Cellular Phosphorylation (pCSF1R) Assays: To confirm target engagement in a more physiologically relevant context, cellular assays are used. Researchers treat cell lines with this compound and then measure phosphorylation levels of downstream targets. For example, inhibition of pCSF1R has been demonstrated in macrophage cell lines like RAW264.7, confirming its potency against this target in a cellular environment [5].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a multi-targeted approach, simultaneously acting on both tumor cells and the surrounding tumor microenvironment. The following diagram illustrates these key mechanisms and signaling pathways.

G cluster_tumor_cell Tumor Cell (e.g., iCCA with FGFR2 fusion) cluster_tme Tumor Microenvironment (TME) This compound This compound FGFR2 FGFR2 This compound->FGFR2 Inhibits CSF1R CSF1R This compound->CSF1R Inhibits RAS-RAF-MEK-MAPK RAS-RAF-MEK-MAPK FGFR2->RAS-RAF-MEK-MAPK Activates PI3K-AKT-mTOR PI3K-AKT-mTOR FGFR2->PI3K-AKT-mTOR Activates Proliferation Proliferation RAS-RAF-MEK-MAPK->Proliferation Promotes Survival\n(Anti-apoptosis) Survival (Anti-apoptosis) PI3K-AKT-mTOR->Survival\n(Anti-apoptosis) Promotes M2-like TAMs M2-like TAMs CSF1R->M2-like TAMs Supports Immunosuppression Immunosuppression M2-like TAMs->Immunosuppression Promotes T-cell Inhibition T-cell Inhibition M2-like TAMs->T-cell Inhibition Causes Immune Evasion Immune Evasion Immunosuppression->Immune Evasion Leads to Inhibition of TAMs Inhibition of TAMs T-cell Reactivation T-cell Reactivation Inhibition of TAMs->T-cell Reactivation Enables CSF1R Inhibition CSF1R Inhibition CSF1R Inhibition->Inhibition of TAMs Leads to Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity T-cell Reactivation->Enhanced Anti-Tumor Immunity Contributes to

This dual mechanism explains this compound's single-agent efficacy and its potential for combination therapy. By inhibiting FGFR, it directly attacks the proliferative and survival signals in cancer cells. Simultaneously, by blocking CSF1R, it modifies the tumor microenvironment to be more permissive to immune attack, providing a strong rationale for its combination with immune checkpoint inhibitors like atezolizumab [5].

Key Takeaways for Researchers

  • Dual-Targeting Strategy is Central: this compound's efficacy, especially in FGFR2-altered intrahepatic Cholangiocarcinoma, stems from its direct anti-tumor action via FGFR inhibition [2].
  • Polypharmacology for Overcoming Resistance: Its multi-kinase profile may help in overcoming or delaying the emergence of resistance, a common challenge with highly selective targeted therapies [6].
  • Rationale for Combination Therapies: The confirmed CSF1R inhibition provides a strong, mechanistically grounded basis for combining this compound with PD-1/PD-L1 inhibitors, an area of active clinical investigation (e.g., FIDES-02 study, NCT04045613) [5] [1].

References

Derazantinib molecular targets FGFR1 FGFR2 FGFR3

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target Profile of Derazantinib

Target Primary Role & Relevance Inhibition IC₅₀ (nM) [1] Key Experimental Findings
FGFR1 Tyrosine kinase receptor; implicated in cell proliferation/survival [2] [3]. 4.5 nM Inhibits phosphorylation in cell-based assays [1].
FGFR2 Primary target; driver in cancers like iCCA via fusions [4] [5]. 1.8 nM Potent tumor growth inhibition in FGFR2-driven xenograft models (e.g., SNU-16) [1] [5].
FGFR3 Tyrosine kinase receptor; common in urothelial carcinoma [2] [3]. 4.35 nM Inhibits phosphorylation in cell-based assays [1].
FGFR4 Tyrosine kinase receptor; role in bile acid metabolism, HCC [2] [6]. 3.4 nM (Chondrocyte) Shows lower potency in cellular phosphorylation assays (IC₅₀ >10 μM) [1].
Other Targets (VEGFR2, CSF1R) VEGFR2: Angiogenesis; CSF1R: Tumor microenvironment, immune suppression [4]. Information missing Contributes to anti-angiogenic and immunomodulatory effects, potentially differentiating its profile [4].

Mechanism of Action & Signaling Pathway

This compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The diagram below illustrates this pathway and where this compound acts.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds ATP ATP Binding FGFR->ATP Activates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT, PLCγ) ATP->Downstream Phosphorylates CellularEffects Cellular Effects (Proliferation, Survival, Differentiation) Downstream->CellularEffects This compound This compound This compound->ATP Competitive Inhibition

This compound inhibits FGFR signaling by competitively blocking ATP binding, preventing downstream pathway activation and subsequent cellular processes [4] [1] [7].

Key Experimental Evidence & Protocols

The following table outlines the core methodologies used to establish the efficacy and mechanism of this compound.

Experimental Model Key Protocol Details Measured Outcomes & Significance
Kinase Activity Assay [1] FGFR1/2 incubated with this compound (pre-incubation 30 min), ATP, and biotinylated-PYK2 substrate. Reaction stopped with EDTA. IC₅₀ values: Quantified potent inhibition of FGFR1 (4.5 nM) and FGFR2 (1.8 nM), confirming direct kinase target engagement.
Cell Proliferation Assay [1] FGFR-driven cancer cell lines (e.g., SNU-16) treated with this compound for 72 hours. Cell viability measured via MTS assay. Anti-proliferative effect: Demonstrated dose-dependent inhibition of cell growth, confirming functional cellular activity.
In Vivo Xenograft Models [1] [5] Mice with FGFR2-driven tumors (e.g., SNU-16, Ba/F3-FGFR2) administered this compound orally. Tumor volume monitored. Tumor Growth Inhibition (TGI): Showed significant TGI (up to 83-96% in responsive models), validating efficacy in vivo [1] [5].

Clinical Relevance and Development Status

  • Primary Indication: this compound has shown its most encouraging clinical results in advanced intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, achieving an objective response rate of 20.7% and disease control rate of 82.8% in a phase 1/2 study [4] [5].
  • Safety Profile: The drug's toxicity profile is generally manageable and characteristic of FGFR inhibitors, commonly including hyperphosphatemia, asthenia/fatigue, and ocular toxicity [5].
  • Development Status: While development in urothelial carcinoma was discontinued due to insufficient efficacy [8], research continues in iCCA, underscoring that FGFR2 fusions represent the primary predictive biomarker for this compound response.

References

Derazantinib orphan drug designation iCCA

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Derazantinib is an orally bioavailable, ATP-competitive small-molecule inhibitor. Its primary mechanism of action involves potent and selective targeting of the Fibroblast Growth Factor Receptor (FGFR) family, a key signaling pathway in certain cancers [1] [2].

  • Primary Target Profile: It functions as a pan-FGFR inhibitor with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1]. The dysregulation of FGFR signaling, particularly FGFR2 gene fusions, is a recognized oncogenic driver in a significant subset of iCCA cases [2].
  • Multi-Kinase Activity: Beyond the FGFR family, this compound inhibits several other kinases, including RET, DDR2, VEGFR1, and KIT, as well as the colony-stimulating factor 1 receptor (CSF1R) [1] [3]. Inhibition of CSF1R is thought to modulate the tumor microenvironment by affecting tumor-promoting macrophages [3].
  • Preclinical Evidence: In FGFR2-driven xenograft models (including models with FGFR2 fusions and amplifications), this compound demonstrated potent inhibition of tumor growth, supporting its rationale for clinical development in iCCA [2].

The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cancer cell processes.

G DZB This compound (DZB) Targets Molecular Targets DZB->Targets FGFR FGFR1/2/3 Targets->FGFR OtherKinases RET, DDR2, VEGFR1, KIT Targets->OtherKinases CSF1R CSF1R Targets->CSF1R Inhibition Kinase Inhibition FGFR->Inhibition OtherKinases->Inhibition CSF1R->Inhibition Effects Downstream Effects Inhibition->Effects Effect1 Inhibition of Cancer Cell Proliferation Effects->Effect1 Effect2 Induction of Apoptosis Effects->Effect2 Effect3 Modulation of Tumor Microenvironment Effects->Effect3

This compound inhibits multiple kinase targets, leading to anti-tumor effects.

Clinical Trial Data and Efficacy

The clinical development of this compound for iCCA is supported by phase 1/2 and phase 2 studies, which demonstrate its efficacy in patients with advanced, previously treated disease harboring FGFR2 genetic alterations.

Key Clinical Studies and Efficacy Outcomes

Trial Identifier Phase Patient Population Key Efficacy Results Primary Endpoint Met

| NCT01752920 [1] [2] | 1/2 | 29 pts with unresectable iCCA & FGFR2 fusion | ORR: 20.7% DCR: 82.8% Median PFS: 5.7 months | N/A (Safety & Tolerability) | | FIDES-01 (NCT03230318) [1] [3] | 2 | 103 pts (Cohort 1) with iCCA & FGFR2 fusion | ORR: 20.4% DCR: 72.8% Median PFS: 6.6 months | Yes (Predefined ORR) |

ORR: Objective Response Rate; DCR: Disease Control Rate (PR + SD); PFS: Progression-Free Survival.

Safety Profile: The most common treatment-related adverse events across trials included hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, increased liver enzymes, nausea, dry mouth, and dry eye [2] [3]. The safety profile was generally manageable, with low rates of certain toxicities like nail disorders and stomatitis compared to other FGFR inhibitors [3].

Experimental Protocol Overview

For researchers designing preclinical or clinical studies, the methodology from key this compound trials serves as a useful reference.

  • Patient Selection (Phase 1/2 Trial): The pivotal study enrolled adults with histologically confirmed, unresectable or metastatic iCCA. A key inclusion criterion was the presence of an FGFR2 gene fusion, confirmed by next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH), performed either locally or in a CLIA-certified central lab [2].
  • Dosing Regimen: The recommended phase 2 dose (RP2D) was established at 300 mg, administered orally once daily in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. The protocol allowed for dose interruption and reduction to manage toxicities [2].
  • Efficacy Assessment: Tumor response was evaluated radiologically according to RECIST 1.1 guidelines. Scans (CT or MRI) were performed at baseline and then approximately every 8 weeks. Assessments were reviewed by independent central radiologists in the FIDES-01 trial [2] [3].
  • Pharmacodynamic Analysis: Exploratory biomarker work included serial blood collection to monitor soluble factors such as serum phosphate and plasma FGF19, FGF21, and FGF23 levels, measured using commercial ELISA kits. These serve as potential biomarkers for FGFR pathway engagement [2].

Development Context and Future Directions

This compound's development path reflects the evolving landscape of targeted therapy in iCCA.

  • Regulatory Status: this compound has received Orphan Drug Designation from both the FDA and the European Medicines Agency for iCCA [4]. As of the latest information, it has not yet received full FDA approval. Other FGFR inhibitors, such as pemigatinib and infigratinib, have achieved FDA approval for this indication [5].
  • Clinical Trial Landscape: The confirmatory FIDES-01 study is a pivotal, single-arm, phase II trial. While enrollment in the cohort for patients with FGFR2 fusions is complete, a second cohort for patients with FGFR2 mutations or amplifications was ongoing [1] [3].
  • Combination Therapy Potential: Based on its unique kinase inhibition profile (including CSF1R), this compound has been investigated in combination with immune checkpoint inhibitors. However, the FIDES-02 study combining this compound with atezolizumab in metastatic urothelial cancer did not demonstrate sufficient efficacy to support further development in that setting [6].
  • Addressing Drug Resistance: A key challenge with FGFR inhibitors is the development of acquired resistance. Research is focused on mechanisms such as secondary FGFR2 kinase domain mutations. This has spurred the development of next-generation inhibitors (e.g., futibatinib) and exploration of combination strategies to overcome resistance [5].

References

Derazantinib preclinical activity ARQ 087 studies

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Mechanisms of Action

Derazantinib directly targets the FGFR kinase family and disrupts critical downstream signaling pathways that drive cancer cell growth and survival.

Aspect of Activity Detailed Findings

| Biochemical Kinase Profile | • FGFR2 IC₅₀: 1.8 nM [1] [2] [3]FGFR1 & FGFR3 IC₅₀: 4.5 nM each [1] [2] [3]Other Kinase Targets (IC₅₀): RET (3 nM), DDR2 (3.6 nM), CSF1R, VEGFR1 (11 nM), KIT (8.2 nM) [4]. | | Mechanism & Inhibition | • Mode: ATP-competitive, tight-binding inhibitor [1] [3]. • Key Effect: Inhibits FGFR2 auto-phosphorylation and activation [1] [2]. • Downstream Signaling Blockade: Suppresses phosphorylation of FRS2α, AKT, and ERK proteins [1] [2]. | | Cellular Anti-Proliferative Activity | • Effect: Potent anti-proliferative activity in cell lines with FGFR dysregulation (fusions, amplifications, mutations) [1] [2] [3]. • Mechanism: Induces G1 cell cycle arrest and subsequent apoptosis, particularly in cells with high FGFR2 protein levels [1] [2]. |

The following diagram illustrates the FGFR signaling pathway and the points where this compound exerts its inhibitory effect.

fgfr_pathway FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCG FGFR->PLCG Activates RAS RAS FGFR->RAS Activates STAT STAT FGFR->STAT Activates This compound This compound This compound->FGFR Inhibits FRS2->RAS Activates AKT AKT FRS2->AKT Activates MAPK MAPK PLCG->MAPK Activates RAS->MAPK Activates Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival Differentiation Differentiation STAT->Differentiation

This compound inhibits FGFR activation and its downstream signaling pathways.

In Vivo Efficacy in Preclinical Models

This compound demonstrated significant tumor growth inhibition in xenograft models derived from FGFR2-altered cell lines.

Model Characteristics Experimental Findings

| SNU-16 Xenograft Model (Gastric cancer model with FGFR2 amplification) [1] [2] | • Result: Oral administration of this compound led to significant dose-dependent tumor growth inhibition [1] [2]. • Mechanism: The anti-tumor effect correlated with sustained inhibition of FGFR2 phosphorylation in tumors [1]. | | NCI-H716 Xenograft Model (Colorectal cancer model with FGFR2 fusion) [1] [2] | • Result: this compound treatment resulted in significant tumor growth inhibition, confirming activity against FGFR2 gene fusions [1] [2]. |

Detailed Experimental Methodologies

For researchers seeking to replicate or understand the validity of these preclinical studies, here is a summary of the key experimental protocols.

Experimental Area Core Protocol Details

| Biochemical Kinase Assay | • Technique: AlphaScreen technology [1] [3]. • Procedure: Recombinant FGFR kinases were incubated with a biotinylated peptide substrate (PYK2) and ATP. ARQ 087 was titrated in DMSO and pre-incubated with the enzyme for 30 minutes before reaction initiation. Detection used Streptavidin Donor and P-TYR-100 Acceptor beads [1] [3]. • Data Analysis: IC₅₀ values were determined, and Ki values were calculated using DynaFit software, accounting for tight-binding inhibition [1] [3]. | | Cell Proliferation Assay | • Cell Lines: Included SNU-16 (FGFR2 amp), NCI-H716 (FGFR2 fusion), and others [1] [2]. • Procedure: Cells were seeded in 96-well plates, treated with serial dilutions of ARQ 087 starting at 100 µM, and incubated for 72 hours [1] [3]. • Viability Readout: Cell viability was assessed using MTS reagent [3]. | | Western Blot Analysis | • Purpose: To analyze inhibition of FGFR signaling pathway components [1] [2]. • Targets: Phospho-FGFR2, phospho-FRS2α, phospho-AKT, and phospho-ERK [1] [2]. • Procedure: Standard methods using primary antibodies from Cell Signaling Technology and other suppliers [1] [3]. | | In Vivo Xenograft Studies | • Models: Female nude mice implanted with SNU-16 or NCI-H716 cancer cells [1] [2]. • Dosing: Once-daily oral administration of this compound or vehicle control after tumors reached a specified volume [1] [2]. • Endpoint: Tumor volume was measured regularly, and inhibition of FGFR2 phosphorylation in tumor lysates was confirmed at study end [1]. |

Translation to Clinical Research

The compelling preclinical data for this compound provided the foundation for its evaluation in human trials. A phase 1/2 clinical study (NCT01752920) in patients with advanced, FGFR2 fusion-positive intrahepatic cholangiocarcinoma who had progressed on chemotherapy demonstrated an objective response rate of 20.7% and a disease control rate of 82.8%, confirming the therapeutic potential predicted by the preclinical models [5] [6]. A pivotal phase 2 trial (FIDES-01, NCT03230318) is ongoing [5] [4].

References

FIDES-01 Trial Design and Patient Eligibility

Author: Smolecule Technical Support Team. Date: February 2026

Core Protocol Design

  • Intervention: All eligible patients self-administered derazantinib 300 mg orally once daily until disease progression, unacceptable toxicity, or withdrawal [1].
  • Treatment Cycles: Each cycle was 28 days [1].
  • Primary Endpoints: The study had different primary endpoints for each cohort. For Cohort 1 (FGFR2 fusions), the primary endpoint was Objective Response Rate (ORR). For Cohort 2 (FGFR2 mutations/amplifications), the primary endpoint was Progression-Free Survival (PFS) [1] [2].
  • Tumor Assessment: Tumor measurements were conducted using CT or MRI scans every 8 weeks for the first 6 months, and then every 12 weeks thereafter [1].

Key Patient Eligibility Criteria The following table summarizes the main inclusion criteria for participants in the FIDES-01 trial [1] [3]:

Criteria Category Description
Cancer Type Locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) or combined hepatocellular-cholangiocarcinoma.
Genetic Alteration Centrally confirmed FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2).
Prior Therapy At least one prior line of chemotherapy. About half of the participants had received two or more prior lines [2].
Performance Status ECOG (Eastern Cooperative Oncology Group) performance status of 0 or 1.
Organ Function Adequate hematological and other essential laboratory values.

Key Efficacy and Safety Results

The efficacy results demonstrated clinical benefit in both cohorts, with particularly strong outcomes in patients with FGFR2 fusions.

Primary Efficacy Results from FIDES-01 [1] [2] [4]

Efficacy Parameter Cohort 1: FGFR2 Fusions (n=103) Cohort 2: FGFR2 Mutations/Amplifications (n=44)
Objective Response Rate (ORR) 22.3% (95% CI, 14.7%-31.6%) 6.8% (95% CI, 1.4%-18.7%)
Disease Control Rate (DCR) 75.7% (95% CI, 66.3%-83.6%) 63.6% (95% CI, 47.8%-77.6%)
Median Progression-Free Survival (PFS) 7.8 months (95% CI, 5.5-8.3) 8.3 months (95% CI, 3.5-16.7)
6-Month PFS Rate 53.9% (95% CI, 42.8%-63.7%) 53.9% (95% CI, 42.8%-63.7%) [1]
Median Overall Survival (OS) 17.2 months (95% CI, 12.5-22.4) 15.9 months (95% CI, 8.4-not estimable)
Median Duration of Response (DOR) 6.4 months 5.6 months

Note: ORR includes complete and partial responses. DCR includes complete and partial responses plus stable disease. Confidence intervals (CI) are provided where available.

Safety Profile The safety population included 131 patients. This compound's safety profile was considered manageable [1] [3].

  • Common Adverse Events (AEs): The most common AEs of any grade were hyperphosphatemia (35%/76% in different reports [1] [4]), fatigue/asthenia (33%), nausea (32%), dry mouth (27%), and dry eye (24%) [1].
  • Grade 3+ AEs: 32-35% of patients experienced a grade 3 or higher adverse event. Common grade 3+ AEs included increased AST (10%) and ALT (9%) [1] [4].
  • FGFR-Inhibitor Class Effects: The drug was associated with a low incidence of typical FGFR inhibitor toxicities, such as nail toxicities (7.5%), stomatitis (2.0%), retinal events (1.4%), and palmar-plantar erythrodysesthesia (hand-foot syndrome, 1.4%) [1].

FGFR2 Signaling Pathway and this compound Mechanism

This compound is an oral, investigational inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 [1]. The FGFR signaling pathway plays a critical role in cell growth, survival, and differentiation. In approximately 15% of iCCA cases, the FGFR2 gene is altered, often through fusions with other genes [2]. This leads to a constitutively active FGFR2 fusion protein that drives uncontrolled cancer cell proliferation [1]. This compound works by competitively binding to the ATP-binding site of these FGFR kinases, thereby blocking the downstream signaling cascade that promotes tumor growth.

The diagram below illustrates this mechanism of action.

fgfr_pathway This compound Inhibits FGFR2 Signaling FGFR2_Fusion FGFR2 Fusion Gene Fusion_Protein Constitutively Active FGFR2 Fusion Protein FGFR2_Fusion->Fusion_Protein Downstream Downstream Signaling (MAPK, PI3K/AKT) Fusion_Protein->Downstream Cancer Cancer Cell Proliferation & Survival Downstream->Cancer This compound This compound This compound->Fusion_Protein Inhibits

Detailed Experimental Methodology

For researchers seeking to replicate or build upon the biomarker and efficacy analyses from FIDES-01, the core methodologies are outlined below.

1. Patient Biomarker Identification and Screening

  • Purpose: To identify and enroll patients with locally advanced or metastatic iCCA harboring specific FGFR2 genetic alterations.
  • Procedure:
    • Obtain tumor tissue samples from potential participants, typically from biopsies of the primary tumor or metastatic sites.
    • Perform central testing and confirmation of FGFR2 status using one or both of the following methods [2] [3]:
      • Fluorescence In Situ Hybridization (FISH): Used to detect gene fusions and amplifications. Labeled DNA probes bind to specific regions of the FGFR2 gene; abnormal probe signals indicate structural rearrangements.
      • Next-Generation Sequencing (NGS): Used to detect gene fusions, rearrangements, and specific point mutations. This method involves sequencing the entire FGFR2 coding region to identify all classes of genomic alterations.
  • Key Materials: Tumor tissue samples (FFPE blocks), FISH probes for FGFR2, NGS panels targeting the FGFR gene family.

2. Tumor Response Assessment per RECIST 1.1

  • Purpose: To objectively evaluate the antitumor activity of this compound by measuring changes in tumor burden.
  • Procedure:
    • Baseline Imaging: Perform CT or MRI scans within 28 days before the start of treatment to document all target and non-target lesions.
    • Follow-up Imaging: Schedule subsequent tumor assessments every 8 weeks for the first 6 months, then every 12 weeks thereafter until disease progression or treatment discontinuation [1].
    • Image Analysis: All scans are reviewed by both the local investigator and an independent central radiology review committee to ensure consistency and minimize bias [1] [4].
    • Response Categorization: Apply RECIST 1.1 criteria to categorize outcomes:
      • Complete Response (CR): Disappearance of all target and non-target lesions.
      • Partial Response (PR): ≥30% decrease in the sum of diameters of target lesions.
      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
      • Progressive Disease (PD): ≥20% increase in the sum of diameters of target lesions or appearance of new lesions.
  • Key Materials: CT or MRI scanners, standardized imaging protocols.

Conclusion and Research Context

The FIDES-01 trial successfully met its primary endpoints, establishing this compound as a promising targeted therapy for patients with advanced, pre-treated iCCA and FGFR2 alterations [1] [4]. Its efficacy is most pronounced in the subset of patients with FGFR2 fusions, consistent with the broader class of FGFR inhibitors. The drug's manageable safety profile, with a notably lower incidence of some class-specific toxicities, suggests potential for differentiation [1] [5].

Further research is ongoing to explore this compound's utility in combination therapies, particularly with immune checkpoint inhibitors, as seen in the FIDES-02 trial (NCT04045613) for urothelial cancer [5].

Reference List

  • OncLive - "this compound Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma" (2022). Accessed via onclive.com.
  • Targeted Oncology - "Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma" (2021). Accessed via targetedonc.com.
  • Oncology Practice Management - "Preliminary Results from the FIDES-01 Trial: this compound as a Second-Line Treatment for iCCA with FGFR2 Alterations" (2022). Accessed via oncpracticemanagement.com.
  • Cancer Research UK - "A study looking at this compound for bile duct cancer (FIDES-01)" (2024). Accessed via cancerresearchuk.org.
  • CCA News - "this compound in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study" (2022). Accessed via ccanewsonline.com.
  • CCA News - "Efficacy and Safety of this compound in Patients with Previously Treated iCCA with an FGFR2 Fusion or Rearrangement: The FIDES-01 Study" (2021). Accessed via ccanewsonline.com.

References

Derazantinib dosing regimen 300 mg once daily

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The 300 mg QD regimen demonstrates consistent antitumor activity across clinical trials, primarily in patients with advanced FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) who have progressed after prior therapy.

Table 2: Efficacy Outcomes from Clinical Trials

Trial Identifier/Name Phase Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (mPFS)
NCT01752920 [1] 1/2 Advanced iCCA with FGFR2 fusions (N=29) 20.7% 82.8% 5.7 months
FIDES-01 (Cohort 1) [2] 2 Advanced iCCA with FGFR2 fusions (N=103) 21.4% 74.8% 7.8 months
FIDES-01 (Cohort 2) [3] 2 Advanced iCCA with FGFR2 mutations/amplifications (N=23) 8.7% 74.0% 7.3 months

Patient Management and Safety

Derazantinib has a manageable safety profile, with certain adverse events requiring proactive monitoring and potential dose modification.

Common Adverse Events (AEs)

  • Very Common (≥30%): Hyperphosphatemia (75.9%), asthenia/fatigue (69.0%) [1]
  • Common (≥10%): Increased liver enzymes, nausea, dry mouth, dry eye, diarrhea, dysgeusia (altered taste) [4]
  • Low Incidence (<10%): Nail toxicities (6%), stomatitis (2%), hand-foot syndrome (2%), retinal side effects (2%) [2] [3] [4]

Dose Modification Guidelines Dose interruption and reduction are used to manage adverse events. The protocol allows for a maximum of two dose reductions [1]:

  • First reduction: From 300 mg to 200 mg once daily
  • Second reduction: From 200 mg to 100 mg once daily

Critical Monitoring Parameters

  • Serum Phosphate: Hyperphosphatemia is an on-target effect; monitor regularly and manage with dietary changes or phosphate-lowering agents [1].
  • Ocular Toxicity: Schedule regular ophthalmologic examinations to monitor for retinopathy or other corneal/retinal disorders [5].
  • Hepatotoxicity: Monitor liver function tests (ALT, AST) [4].

Experimental Protocol for Preclinical Research

Preclinical studies demonstrate this compound's activity in inhibiting keloid fibroblast (KF) bioactivity, suggesting potential therapeutic applications beyond oncology [6].

Table 3: In Vitro Assay Protocol for Keloid Fibroblasts

Assay Component Detailed Methodology
Cell Culture Isolate human KFs from keloid tissue samples. Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Use passages 3-6 for experiments. [6]
Drug Preparation Reconstitute this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. For treatment, dilute directly in culture medium to desired concentrations (e.g., 0.16 - 5 µmol/L), ensuring the final DMSO concentration is <0.1%. [6]
Viability (CCK-8) Seed KFs at 1.0 x 10³ cells/well in 96-well plates. Treat with this compound for desired duration. Add 10 µL of CCK-8 reagent to 100 µL medium per well. Incubate for 3 hours at 37°C. Measure optical density at 450 nm. [6]
Migration (Scratch) Seed KFs at 1.0 x 10⁴ cells/well in 6-well plates. Create a scratch/wound once cells are confluent. Treat with this compound and monitor wound closure over time. [6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and the experimental workflow for preclinical assays, created using Graphviz DOT language.

G FGF FGF FGFR FGFR (1-3) FGF->FGFR Downstream Downstream Signaling FGFR->Downstream Cellular Cellular Processes (Proliferation, Survival) Downstream->Cellular This compound This compound This compound->FGFR Inhibits

G Start Keloid Fibroblast Isolation & Culture Prep Drug Preparation 10 mM stock in DMSO Working conc.: 0.16 - 5 µM Start->Prep Assays Functional Assays Prep->Assays CCK8 CCK-8 Viability Assay Assays->CCK8 Scratch Scratch Migration Assay Assays->Scratch Analysis Data Analysis CCK8->Analysis Scratch->Analysis

Key Considerations for Clinical Development

  • Patient Selection: The primary efficacy in iCCA is linked to FGFR2 alterations. Enrollment in the FIDES-01 trial required central confirmation of FGFR2 fusions (Cohort 1) or mutations/amplifications (Cohort 2) via NGS or FISH [5] [3] [1].
  • Combination Therapy Potential: this compound is under investigation in combination with immune checkpoint inhibitors (e.g., atezolizumab) in other solid tumors, based on its additional inhibition of CSF1R, which may modulate the tumor microenvironment [2].
  • Ongoing Trials: The pivotal Phase 2 FIDES-01 study (NCT03230318) is ongoing, and the FIDES-02 study (NCT04045613) is evaluating this compound in urothelial cancer [2].

References

Derazantinib combination therapy atezolizumab UC

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action and Synergy

The combination of Derazantinib and Atezolizumab represents a rational multi-targeted approach based on converging biological pathways.

  • This compound's Dual Antitumor Activity: this compound is an oral, ATP-competitive, multi-kinase inhibitor with strong pan-FGFR (FGFR1-3) activity. It also potently inhibits Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMs). Inhibition of CSF1R is known to cause repolarization of immunosuppressive M2-type TAMs towards the M1 phenotype, which can help restore T cell activity within the tumor microenvironment (TME) [1].
  • Atezolizumab's Role in Reversing Immune Suppression: Atezolizumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). It blocks the interaction between PD-L1 on tumor or antigen-presenting cells and PD-1 on T cells, thereby reversing T cell inhibition and restoring the antitumor immune response [2] [3].
  • Theoretical Synergistic Effect: By inhibiting CSF1R, this compound can remodel the TME, reducing immune suppression and potentially making the tumor more vulnerable to the immune reactivation driven by Atezolizumab [1]. This combination targets both the tumor cell (via FGFR inhibition) and its protective microenvironment (via CSF1R inhibition and immune checkpoint blockade).

Preclinical and Clinical Evidence

The rationale for this combination is supported by preclinical data and is currently under investigation in a clinical trial.

  • Preclinical Justification: The FIDES-02 trial is explicitly testing the hypothesis that this compound's CSF1R inhibition can enhance the activity of immune checkpoint inhibitors like Atezolizumab [1]. Preclinical studies in zebrafish models have also confirmed that this compound has activity on vascular development, indicating its multi-kinase effects are biologically relevant in vivo [4].
  • Clinical Trial Framework: The FIDES-02 (NCT04045613) study is a Phase Ib/II trial designed to evaluate the safety and efficacy of this compound in combination with Atezolizumab in patients with FGFR-altered metastatic Urothelial Carcinoma [1]. This trial will provide critical data on the feasibility and potential benefit of this combination strategy.

Proposed Experimental Protocol for In Vivo Efficacy

This protocol outlines a standard preclinical study to validate the combination's efficacy in a mouse model, which could serve as a foundation for further clinical development.

  • Objective: To evaluate the antitumor efficacy and immunomodulatory effects of this compound alone and in combination with Atezolizumab in a mouse xenograft model of FGFR-altered UC.
  • Materials:
    • Cell Line: A patient-derived or human FGFR-altered UC cell line.
    • Animals: Immunocompromised mice (e.g., NSG) or humanized mouse models.
    • Drugs: this compound (formulated for oral gavage), Atezolizumab (formulated for intraperitoneal injection).
  • Methods:
    • Tumor Inoculation: Subcutaneously inject UC cells into mice.
    • Grouping and Dosing: Randomize mice into four groups once tumors reach ~100 mm³:
      • Group 1 (Vehicle Control)
      • Group 2 (Atezolizumab monotherapy): 10 mg/kg, i.p., twice weekly.
      • Group 3 (this compound monotherapy): 75 mg/kg, p.o., daily.
      • Group 4 (Combination therapy): Doses as in Groups 2 and 3.
    • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times weekly.
    • Endpoint Analysis: After 4-6 weeks, harvest tumors for analysis:
      • Immunohistochemistry (IHC)/Flow Cytometry: Analyze immune cell infiltration (CD8+ T cells, FoxP3+ Tregs, F4/80+ macrophages).
      • Phospho-Protein Analysis: Assess FGFR and MAPK pathway inhibition (p-FRS2, p-ERK).

Anticipated Data Output and Analysis

You can structure and analyze the results from the in vivo experiment using the following key metrics.

Parameter Vehicle Control Atezolizumab This compound Combination
Final Tumor Volume (mm³) To be measured To be measured To be measured To be measured
Tumor Growth Inhibition (%) -- Calculated Calculated Calculated
CD8+ T cell Infiltration To be measured To be measured To be measured To be measured
M2/M1 Macrophage Ratio To be measured To be measured To be measured To be measured
p-ERK/ERK Ratio To be measured To be measured To be measured To be measured

Safety and Toxicity Monitoring Protocol

Combining targeted therapy with immunotherapy requires careful safety monitoring due to the potential for overlapping or novel toxicities.

  • Common Toxicities of Monotherapies:
    • This compound: On-target toxicities may include hyperphosphatemia (FGFR1 inhibition) and ocular toxicity [5]. As a multi-kinase inhibitor, off-target effects are also possible.
    • Atezolizumab: Immune-related adverse events (irAEs) can affect any organ, with pulmonary toxicity (pneumonitis) being a notable concern [2].
  • Recommended Monitoring:
    • Clinical Observations: Daily for signs of distress.
    • Body Weight and Food Consumption: Recorded twice weekly.
    • Clinical Pathology: Serum chemistry (including phosphate levels) and hematology weekly.
    • Ophthalmic Examinations: Pre-dose and at study end.
    • Cytokine Storm Assessment: Monitor serum cytokines if signs of systemic inflammation appear.
  • Adverse Event Management: Pre-establish dose reduction guidelines for this compound and follow established protocols for managing irAEs for Atezolizumab, which may include corticosteroids [2].

Challenges and Future Directions

Several challenges and research questions remain to be addressed for the successful development of this combination.

  • Biomarker Development: Identifying predictive biomarkers is crucial. While FGFR alterations are the patient selection criterion for this compound, biomarkers for the immunotherapy component (e.g., PD-L1 status, tumor mutational burden, TME immune cell composition) need to be evaluated in the context of this combination [3].
  • Mechanisms of Resistance: Potential resistance mechanisms to monitor include acquired secondary mutations in FGFR2 and upregulation of alternative immune checkpoints or resistance pathways, such as TGF-β signaling [6] [5].
  • Dosing Schedule Optimization: The sequence and scheduling of the combination (concurrent vs. staggered) may impact both efficacy and toxicity, requiring further investigation [3].

Diagram: Mechanism of Combination Therapy

Below is a DOT language script that illustrates the proposed mechanism of action for the this compound and Atezolizumab combination.

G Combination Therapy Mechanism in UC cluster_tme Tumor Microenvironment (TME) TumorCell Tumor Cell (FGFR-altered) TCell T Cell (Exhausted) TumorCell->TCell PD-L1 Binding TCell->TumorCell Inactive Cytotoxic Response TCell_Active T Cell (Re-activated) TCell->TCell_Active Immune Reactivation Macrophage Macrophage (M2, Immunosuppressive) Macrophage->TCell Immunosuppressive Signals This compound This compound This compound->TumorCell Inhibits FGFR Signaling This compound->Macrophage Inhibits CSF1R Repolarizes to M1 Atezolizumab Atezolizumab Atezolizumab->TumorCell Blocks PD-L1/PD-1 Interaction TCell_Active->TumorCell Potentiated Cytotoxic Killing

Conclusion

The combination of This compound and Atezolizumab represents a promising, mechanistically-driven strategy for treating FGFR-altered urothelial carcinoma. By simultaneously targeting oncogenic driver pathways and the immunosuppressive tumor microenvironment, this approach aims to overcome the limitations of monotherapies. The ongoing FIDES-02 clinical trial will be crucial in validating this hypothesis and determining the therapeutic potential of this combination for patients.

References

Derazantinib Phase 2 Study in Intrahepatic Cholangiocarcinoma (iCCA): Comprehensive Protocol and Application Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally poor, with a median overall survival of less than 12 months following first-line chemotherapy. The identification of actionable molecular alterations in iCCA has revolutionized treatment approaches, with FGFR2 genetic alterations representing one of the most promising therapeutic targets. These alterations occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally associated with a more favorable prognosis compared to FGFR2 wild-type tumors.

Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor with potent pan-FGFR activity, particularly strong against FGFR1, FGFR2, and FGFR3 kinases. Beyond its primary FGFR targeting, this compound also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT, though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical development perspective, this compound has shown preliminary antitumor activity in patients with unresectable or metastatic FGFR2 fusion-positive iCCA, leading to its evaluation in subsequent clinical trials.

FIDES-01 Phase 2 Trial Design

Study Overview and Objectives

The FIDES-01 trial (NCT03230318) was a phase 2, open-label, single-arm study designed to evaluate the efficacy and safety of this compound as a second-line therapy in patients with inoperable or advanced iCCA harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the significant unmet medical need for effective treatments in patients who had progressed on first-line chemotherapy, as there is no proven standard of care in this setting. The study was structured with two distinct molecular cohorts to comprehensively evaluate this compound's activity across different types of FGFR2 alterations, acknowledging the potential variability in treatment response based on the specific nature of the genetic aberration.

The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being addressed for each population. For patients with FGFR2 fusions, the primary endpoint was objective response rate (ORR) as assessed by central radiology review, aiming to confirm the tumor shrinkage capability of this compound in this molecularly defined population. For patients with FGFR2 mutations or amplifications, the primary endpoint was progression-free survival (PFS), recognizing the need to evaluate clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.

Patient Population and Treatment Regimen

Table 1: Key Eligibility Criteria for FIDES-01 Trial

Category Inclusion Criteria Exclusion Criteria
Diagnosis Histologically confirmed unresectable or metastatic iCCA Combined hepatocellular-cholangiocarcinoma
Molecular Status FGFR2 fusions, mutations, or amplifications confirmed by FISH or NGS Presence of other driver mutations (e.g., IDH1)
Prior Therapy ≥1 previous line of chemotherapy for advanced disease Prior treatment with selective FGFR inhibitors
Performance Status ECOG performance status of 0 or 1 ECOG ≥2
Organ Function Adequate hematological, hepatic, and renal function Uncontrolled hyperphosphatemia

The trial enrolled a total of 143 patients across both cohorts, with 103 patients in the FGFR2 fusion cohort and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59 years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal malignancies. Approximately half of the participants had received ≥2 previous lines of therapy, indicating a heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].

All eligible patients received This compound 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment, the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD) were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.

Assessment Methods and Endpoints

Tumor response assessments were conducted using computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks thereafter until disease progression [5]. Responses were evaluated according to RECIST version 1.1 criteria, with all responses confirmed by central radiology review to minimize assessment bias in this open-label study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the proportion achieving CR, PR, or stable disease (SD).

Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory parameters (hematology and clinical biochemistry). AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, with the exception of hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial measurements of serum phosphate and plasma FGF19, FGF21, and FGF23 levels to evaluate pharmacodynamic effects of this compound on FGFR pathway inhibition [6].

Efficacy and Safety Results

Clinical Efficacy Outcomes

Table 2: Efficacy Results from FIDES-01 Phase 2 Trial

Parameter FGFR2 Fusion Cohort (n=103) FGFR2 Mutation/Amplification Cohort (n=44)
Objective Response Rate (ORR) 21.4% [3] to 22.3% [5] 6.5% [3] to 6.8% [5]
Disease Control Rate (DCR) 75.7% (95% CI: 66.3-83.6) [3] 58.1% (95% CI: 39.1-75.5) [3]
Median Progression-Free Survival (PFS) 7.8 [5] to 8.0 months [3] (95% CI: 5.5-8.3) 8.3 months (95% CI: 1.9-16.7) [3]
6-Month PFS Rate 53.9% (95% CI: 42.8%-63.7%) [5] 53.9% (95% CI: 42.8%-63.7%) [5]
12-Month PFS Rate 18.8% (95% CI: 10.1-29.5) [5] 44.5% (95% CI: 20.4%-66.1%) [5]
Median Overall Survival (OS) 17.2 months (95% CI: 12.5-22.4) [3] 15.9 months (95% CI: 8.4-not estimable) [3]

The efficacy data from the FIDES-01 trial demonstrated meaningful clinical benefit across both cohorts, with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3] represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting. The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-9 months observed in second-line iCCA studies.

The response characteristics revealed that no patients in the fusion cohort achieved a complete response, while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria achieved a complete response [5]. Stable disease was the most common best overall response, observed in 53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating sustained tumor control in responding patients. The disparity in ORR between the fusion and mutation/amplification cohorts (21.4% vs 6.5%) suggests that FGFR2 fusions may be more sensitive to this compound inhibition compared to other FGFR2 alteration types, highlighting the importance of precise molecular characterization for optimal patient selection.

Safety and Tolerability Profile

Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)

Adverse Event Incidence (%) Grade ≥3 Incidence Management Strategies
Hyperphosphatemia 35-37% [5] [3] Not specified Phosphate binders, dietary modification
Fatigue/Asthenia 33-34% [5] [3] Not specified Dose modification, supportive care
Nausea 30-32% [5] [3] Not specified Antiemetics, taking with food
Transaminase elevations 29% [3] 9-10% [5] Dose interruption/reduction, monitoring
Dry Mouth 27% [5] [3] Not specified Sugar-free gum, saliva substitutes
Dry Eye 23-24% [5] [3] Not specified Artificial tears, ophthalmologic evaluation

The safety population included all 143 enrolled patients who received at least one dose of this compound. Treatment-emergent adverse events (TEAEs) were reported in 88% of patients overall, with grade 3 or higher events occurring in 32% of patients [5]. The majority of AEs were grade 1 or 2 in severity and manageable with supportive care and dose modifications [3]. Hyperphosphatemia, an on-target effect of FGFR inhibition, was the most frequently reported AE (35-37% of patients) [5] [3], consistent with the drug's mechanism of action. This effect actually serves as a pharmacodynamic marker of effective FGFR pathway inhibition and was managed medically in most cases without requiring treatment discontinuation.

Notably, the incidence of certain FGFR inhibitor class effects was relatively low with this compound compared to other agents in this class. Specifically, nail toxicities occurred in 7.5% of patients, stomatitis in 2.0%, retinal events in 1.4%, and palmar-plantar erythrodysesthesia (hand-foot syndrome) in 1.4% [5]. This suggests that this compound may offer a favorable tolerability profile within the FGFR inhibitor class. The treatment discontinuation rates were 98% in the fusion cohort and 78% in the mutation/amplification cohort, primarily due to disease progression rather than AEs [3] [4]. These data collectively support that this compound has a manageable safety profile with appropriate monitoring and intervention.

Analytical Method for this compound Quantification

UPLC-MS/MS Protocol for Drug Monitoring

A novel ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of this compound concentrations in biological matrices, enabling precise pharmacokinetic monitoring in clinical trials [2]. This sensitive and rapid analytical technique represents an essential component of comprehensive this compound protocol implementation, allowing researchers to establish exposure-response relationships and assess compliance.

Instrumentation and Conditions: The UPLC-MS/MS system consisted of a Waters Xevo TQ-S triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a Waters ACQUITY UPLC I-Class system for chromatographic separation [2]. The stationary phase was an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase comprised 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase), with a gradient elution program as follows: 0-0.5 min (10% acetonitrile at 0.30 mL/min); 0.5-1.0 min (acetonitrile increased from 10% to 90%); 1.0-1.4 min (90% acetonitrile); and 1.4-1.5 min (acetonitrile decreased from 90% to 10%) [2]. The injection volume was 2 μL, and the total run time was 2.0 minutes per sample.

Mass Spectrometry Parameters: Detection was performed in selective reaction monitoring (SRM) mode with positive ion detection. The mass transitions monitored were m/z 468.96 → 382.00 for this compound and m/z 488.01 → 400.98 for pemigatinib (internal standard) [2]. Key mass spectrometry parameters included a desolvation temperature of 500°C, desolvation gas flow of 1000 L/hr, cone gas flow of 150 L/hr, and collision gas flow of 0.15 mL/min. These optimized parameters ensured selective and sensitive detection of this compound across the anticipated concentration range in clinical samples.

Sample Preparation Procedure: Plasma samples (100 μL) were protein-precipitated with 300 μL of acetonitrile containing the internal standard (pemigatinib) [2]. After vortex mixing for 1 minute and centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to autosampler vials for injection. The method demonstrated linearity over a concentration range of 1-2000 ng/mL, with precision and accuracy meeting accepted bioanalytical validation criteria [2]. This robust quantification protocol is essential for this compound therapeutic drug monitoring and pharmacokinetic studies in both preclinical and clinical settings.

FGFR Signaling Pathway and Rationale for Targeting

fgfr_pathway FGF FGF FGFR2_fusion FGFR2 Fusion (Constitutively Active) FGF->FGFR2_fusion Ligand Binding (Normal FGFR) Dimerization Receptor Dimerization FGFR2_fusion->Dimerization Constitutive Activation RAS RAS Dimerization->RAS Phosphorylation PI3K PI3K Dimerization->PI3K Phosphorylation STAT STAT Dimerization->STAT Phosphorylation PLCg PLCγ Dimerization->PLCg Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT->Proliferation Migration Migration PLCg->Migration This compound This compound This compound->FGFR2_fusion Inhibition

Diagram 1: FGFR2 Signaling Pathway and this compound Mechanism of Action. FGFR2 fusions, characteristic of a subset of iCCA cases, demonstrate constitutive activation that drives oncogenic signaling through multiple downstream pathways including RAS-RAF-MEK-ERK (proliferation), PI3K-AKT-mTOR (survival), STAT (proliferation), and PLCγ (migration). This compound specifically targets and inhibits the FGFR2 fusion protein, abrogating these downstream signals.

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue repair, and metabolism. Under normal conditions, FGFR activation requires binding of FGF ligands, leading to receptor dimerization, autophosphorylation, and initiation of intracellular signaling cascades [7]. The primary downstream pathways include RAS-MAPK, PI3K-AKT, PLCγ, and STAT, which collectively regulate fundamental cellular processes including proliferation, survival, differentiation, and migration [7].

In iCCA, FGFR2 gene fusions represent a prototypical oncogenic driver alteration that constitutively activates this signaling network independent of ligand binding [7]. These fusions typically involve the 3' region of FGFR2 (containing the kinase domain) fused to various 5' partner genes, with the most common being FGFR2-BICC1 arising from t(10;10)(q21;q26) [7]. Other recurrent fusion partners include FGFR2-PPHLN1, FGFR2-AHCYL1, FGFR2-PARK2, and FGFR2-MGEA5 [7]. These structural rearrangements result in constitutive receptor dimerization and ligand-independent signaling, leading to uncontrolled activation of the downstream oncogenic pathways illustrated in Diagram 1.

The biological and clinical significance of FGFR2 fusions in iCCA is substantial. These alterations are found almost exclusively in the intrahepatic subtype of cholangiocarcinoma (not in perihilar or extrahepatic forms) and are generally mutually exclusive with other oncogenic drivers such as KRAS and IDH1 mutations [7]. From a clinical perspective, patients with FGFR2-fusion positive iCCA tend to be younger, more often female, and demonstrate a more favorable prognosis compared to their FGFR2 wild-type counterparts, even before the advent of targeted therapies [7]. This distinct clinical profile underscores the importance of comprehensive molecular testing in all iCCA patients to identify those who may derive benefit from FGFR-directed therapies like this compound.

Discussion and Future Directions

The development of this compound for FGFR2-altered iCCA represents a paradigm shift in the management of this challenging malignancy, moving away from non-selective chemotherapy toward molecularly targeted approaches. The phase 2 FIDES-01 trial results demonstrate that this compound provides meaningful clinical benefit with a manageable safety profile in previously treated patients with advanced iCCA harboring FGFR2 alterations [5] [3] [4]. The efficacy appears most pronounced in the fusion cohort, with an ORR of 21.4-22.3% and median PFS of 7.8-8.0 months, comparing favorably to historical controls receiving chemotherapy in the second-line setting.

Several important considerations emerge from the this compound clinical development program. First, the differential efficacy observed between fusion and mutation/amplification cohorts highlights the importance of understanding the specific nature of FGFR alterations and their respective sensitivities to targeted inhibition [5] [3]. Second, the unique safety profile of this compound, characterized by relatively low rates of certain class-effect toxicities like hyperphosphatemia compared to other FGFR inhibitors, suggests potential differentiation within this drug class [5]. Finally, the development of a robust UPLC-MS/MS analytical method for this compound quantification [2] provides researchers with an essential tool for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic analyses.

Looking forward, several key questions remain to be addressed. The ongoing evaluation of this compound in combination with immune checkpoint inhibitors (e.g., in the FIDES-02 study NCT04045613 [1]) represents a promising approach to potentially enhance and extend treatment responses. Additionally, understanding and overcoming resistance mechanisms to FGFR inhibition will be crucial for improving long-term outcomes, with secondary FGFR2 kinase domain mutations already identified as one relevant resistance pathway [6]. As the field progresses, this compound continues to show promise as an important therapeutic option for patients with FGFR2-altered iCCA, potentially joining other approved FGFR inhibitors in reshaping the treatment landscape for this molecularly defined subset of biliary tract cancers.

References

Comprehensive Application Note: Derazantinib Biomarker Selection Strategies and Clinical Protocols for FGFR-Aberrated Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Biology and Derazantinib Mechanism

The fibroblast growth factor receptor (FGFR) signaling pathway represents a critical regulatory axis controlling fundamental cellular processes including proliferation, differentiation, migration, and survival. Dysregulation of this pathway through various genetic mechanisms drives oncogenesis in multiple cancer types, making it an attractive therapeutic target. The FGFR family comprises four main members (FGFR1-4), which are single-pass transmembrane receptors with extracellular immunoglobulin-like domains, a transmembrane domain, and intracellular tyrosine kinase domains. Upon FGF ligand binding with heparan sulfate proteoglycan cofactors, FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling through MAPK, PI3K/AKT, STAT, and PLCγ pathways that collectively promote tumor growth and survival [1] [2].

This compound (ARQ 087) is an orally bioavailable, ATP-competitive small molecule inhibitor with potent pan-FGFR activity, particularly targeting FGFR1, FGFR2, and FGFR3. As a selective tyrosine kinase inhibitor, this compound binds to the unphosphorylated FGFR kinase domain, preventing receptor activation and subsequent downstream signaling cascade initiation. This mechanism effectively suppresses tumor growth in FGFR-driven cancers, as demonstrated in preclinical models including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines [3]. The therapeutic activity of this compound against cancers with FGFR genetic alterations, particularly in intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, has been established through multiple clinical trials, leading to its development as a targeted therapy for molecularly selected patient populations [3] [4] [5].

Biomarker Detection Methods and Technical Validation

FGFR Genetic Alteration Types and Clinical Significance

FGFR genetic alterations manifest through several distinct mechanisms, each with implications for biomarker detection strategies and therapeutic response prediction. The primary alteration types include:

  • Gene fusions and rearrangements: These structural variants, particularly FGFR2 fusions, represent the most common and therapeutically relevant alterations in iCCA, occurring in 10-16% of cases. These fusion events typically involve the 3' portion of FGFR2 (containing the kinase domain) joining with various 5' partner genes, resulting in constitutive FGFR signaling activation independent of ligand binding. FGFR2 fusions are considered clonal driver events that occur early in oncogenesis and are typically mutually exclusive of other oncogenic mutations in KRAS, IDH1/2, and BRAF [3] [6]. From a clinical perspective, patients harboring FGFR2 fusions often present distinctive characteristics, including younger age at diagnosis, female predominance, and a relatively indolent disease course compared to FGFR wild-type iCCA [5].

  • Gene amplifications: FGFR amplifications represent another class of alterations, characterized by increased gene copy number. The clinical significance of amplifications varies across cancer types, with high-level amplifications (arbitrarily defined as FISH ratio >5 or real-time PCR fold >10) demonstrating greater likelihood of response to FGFR inhibitors [2]. In iCCA, FGFR2 amplifications occur less frequently than fusions but still represent actionable targets. Importantly, the response to FGFR inhibitors appears to depend on amplification level, with high-level amplifications associated with increased FGFR autophosphorylation and hyperactivation [2].

  • Point mutations: Activating mutations in FGFR genes represent the third major alteration category, with distinct hotspot mutations occurring in different FGFR family members. In FGFR2, common activating mutations include S252W, N549K, E565A, K660N/K660E, and V565I/V565L, which typically localize to the kinase domain and promote constitutive receptor activation [2]. The therapeutic response to this compound varies across different mutation types, highlighting the importance of functional characterization in addition to molecular detection.

Detection Methodologies and Protocols

Comprehensive molecular profiling is essential for accurate identification of patients eligible for this compound therapy. The following methodologies represent current standards for FGFR alteration detection:

  • Next-generation sequencing (NGS): Comprehensive genomic profiling using DNA-based NGS panels represents the preferred method for detecting FGFR2 fusions, point mutations, and amplifications. The recommended protocol begins with extraction of high-quality DNA (minimum 50ng) from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from blood samples. For tissue samples, pathologist review to ensure at least 20% tumor cellularity is critical to avoid false-negative results. Library preparation should utilize methods that preserve information about structural variants, with hybrid capture-based approaches providing optimal coverage of FGFR2 and known fusion partners. Sequencing should achieve minimum 150x coverage, with analysis pipelines specifically validated for fusion detection [3] [6].

  • Fluorescence in situ hybridization (FISH): FISH analysis provides a complementary approach for detecting FGFR2 rearrangements and high-level amplifications. The standard protocol involves preparation of 4-5μm FFPE tissue sections mounted on charged slides, followed by deparaffinization, pretreatment with protease, and hybridization with dual-color break-apart probes spanning the FGFR2 locus. A positive result for rearrangement is indicated by separation of red and green signals in over 15% of tumor cells. For amplification assessment, probes targeting FGFR2 with a reference probe on the same chromosome are used, with gene-to-reference ratios >2.2 typically considered amplified [3] [6].

  • Functional signaling assessment: Emerging evidence suggests that FGFR2 signaling activation can occur even in the absence of traditional genetic alterations, potentially expanding the patient population that might benefit from FGFR inhibition. A proposed protocol for comprehensive assessment includes parallel evaluation of FGFR2 genetic status alongside phosphorylation of FGFR2 and its key adaptor protein FRS2α using Western blotting or immunohistochemistry. This approach identifies approximately 14% of iCCA patients with wild-type FGFR2 but activated downstream signaling who might derive clinical benefit from this compound [6].

Table 1: Comparison of FGFR2 Biomarker Detection Methodologies

Method Target Alterations Sensitivity Turnaround Time Key Quality Controls
Next-generation Sequencing Fusions, mutations, amplifications >99% for 5% VAF 10-14 days Minimum 150x coverage, FFPE DNA quality assessment, spike-in controls
Fluorescence In Situ Hybridization Rearrangements, high-level amplifications >95% for rearrangements 3-5 days Tissue adequacy check, signal intensity thresholds, internal control probes
Sanger Sequencing Point mutations ~15-20% VAF 5-7 days PCR amplification efficiency, bidirectional sequencing coverage
Western Blot/Immunohistochemistry Protein expression and phosphorylation Semi-quantitative 2-3 days Phosphatase inhibition during processing, normalization to total protein

The following diagram illustrates the comprehensive biomarker identification and validation workflow:

G Start Tumor Tissue/ctDNA Sample DNA DNA Extraction Start->DNA FISH FISH Analysis DNA->FISH NGS NGS Library Prep & Sequencing DNA->NGS Fusion FGFR2 Fusion FISH->Fusion Amp FGFR2 Amplification FISH->Amp NGS->Fusion NGS->Amp Mut FGFR2 Mutation NGS->Mut WT Wild-Type FGFR2 NGS->WT Treat This compound Eligible Fusion->Treat Primary Biomarker Amp->Treat Secondary Biomarker Mut->Treat Secondary Biomarker Signaling Signaling Analysis (pFGFR2, pFRS2α) WT->Signaling PosSig Signaling Positive Signaling->PosSig NegSig Signaling Negative Signaling->NegSig PosSig->Treat Investigational Exclude Not Eligible NegSig->Exclude

Clinical Application and Treatment Protocols

Patient Selection Criteria and Biomarker Interpretation

Optimal patient selection for this compound therapy requires careful consideration of both molecular and clinical factors. The following criteria represent the current standard for treatment eligibility:

  • Molecular inclusion criteria: this compound is indicated for patients with locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions as determined by NGS or FISH testing. These fusions represent the primary predictive biomarker with the strongest clinical validation. Emerging evidence also supports activity in patients with FGFR2 activating mutations or high-level amplifications (CNV ≥4), though with potentially reduced response rates compared to fusions. Importantly, patients with wild-type FGFR2 but activated FGFR2 signaling (evidenced by FGF10 expression and phosphorylated FGFR2/FRS2α proteins) may represent an investigational population for expanded treatment access, though this requires further clinical validation [4] [6].

  • Clinical characteristics: The ideal candidate has documented disease progression after at least one prior line of systemic therapy, typically gemcitabine-based chemotherapy. Patients should have an ECOG performance status of 0-1 and adequate hematological, hepatic, and renal function. From a demographic perspective, FGFR2-altered iCCA shows predilection for younger patients (≤40 years) with a female predominance, though therapy should not be restricted based on these factors alone [3] [5].

  • Exclusion considerations: Key exclusion criteria include presence of co-occurring KRAS mutations (typically mutually exclusive with FGFR2 fusions but potentially conferring resistance), evidence of corneal or retinal disorders (increased risk of ocular toxicity), and uncontrolled hyperphosphatemia despite medical management. Additionally, patients with predominantly extrahepatic cholangiocarcinoma should be excluded, as the frequency and predictive value of FGFR alterations in these locations remains uncertain [3] [5].

This compound Dosing and Administration Protocol

This compound treatment follows a specific dosing and monitoring protocol to optimize efficacy while managing class-specific toxicities:

  • Initiation and dosing schedule: The recommended starting dose of this compound is 300 mg orally once daily in continuous 28-day cycles without scheduled treatment breaks. Administration should occur at approximately the same time each day, with or without food, though consistency is recommended. For patients unable to tolerate the initial dose, sequential reduction to 200 mg daily and then 100 mg daily is permitted based on toxicity severity [3] [4].

  • Dose modification guidelines: Treatment interruption followed by dose reduction is recommended for specific toxicities, including grade 3 hyperphosphatemia (phosphate >1.4-1.6 × ULN) despite phosphate-binding agents, grade 2 ocular toxicities (blurred vision, conjunctivitis, dry eye) persisting despite supportive care, and other grade 3 or higher adverse events. Treatment should be permanently discontinued for grade 4 hyperphosphatemia (phosphate >1.6 × ULN) requiring urgent intervention, grade 4 non-hematologic toxicity, or any persistent intolerable toxicity despite dose reductions [3].

  • Treatment duration and assessment: Therapy continues until disease progression per RECIST 1.1, unacceptable toxicity, or patient withdrawal. Radiologic assessment with CT or MRI should be performed every 8 weeks during the first 6 months, then every 12 weeks thereafter. Importantly, continued treatment beyond progression may be considered if clinical benefit is maintained in the judgment of the treating physician, particularly for patients with slow-growing disease and limited symptomatic progression [3] [4].

Table 2: Clinical Efficacy of this compound in FGFR2-Altered Intrahepatic Cholangiocarcinoma

Clinical Parameter Phase 1/2 Study (FGFR2 Fusions) FIDES-01 Cohort 1 (FGFR2 Fusions) FIDES-01 Cohort 2 (FGFR2 Mutations/Amplifications)
Number of Patients 29 103 44
Overall Response Rate 20.7% 22.3% 6.8%
Disease Control Rate 82.8% 75.7% 63.6%
Median Progression-Free Survival 5.7 months 7.8 months 8.3 months
6-Month PFS Rate Not reported 53.9% 53.9%
Median Overall Survival Not reached 17.2 months 15.9 months
Median Duration of Response Not reported 6.4 months 5.6 months
Safety Monitoring and Management Guidelines

Proactive toxicity management is essential for maintaining patients on this compound therapy and preserving quality of life. The following monitoring protocol is recommended:

  • Hyperphosphatemia management: As an on-target class effect of FGFR inhibition, hyperphosphatemia occurs in approximately 75.9% of this compound-treated patients, though most cases are grade 1-2. Monitoring should include weekly serum phosphate measurements during the first cycle and every 2-4 weeks thereafter. For phosphate levels >5.5 mg/dL, initiation of phosphate-binding agents (calcium acetate, sevelamer) with meals is recommended, along with dietary phosphate restriction. For grade 3 hyperphosphatemia (phosphate >7.0-8.9 mg/dL), temporary treatment interruption with more aggressive phosphate management is warranted until levels decrease to ≤5.5 mg/dL, followed by dose reduction upon reinitiation [3] [5].

  • Ocular toxicity protocol: Ocular adverse events occur in approximately 41.4% of patients and include blurred vision, dry eye, and conjunctivitis. A baseline ophthalmologic examination is recommended before treatment initiation, with prompt referral for any visual symptoms developing during therapy. Management includes artificial tears for dry eye symptoms, steroid eye drops for inflammation, and temporary treatment interruption for grade 2 or higher ocular toxicities until resolution to grade ≤1 [3] [4].

  • Other adverse event management: Common this compound toxicities include asthenia/fatigue (69.0%), nausea (32%), and dry mouth (27%), which are typically grade 1-2 and manageable with supportive care. Less frequent but potentially serious toxicities include elevated liver enzymes (grade ≥3 AST increase in 10%, ALT in 9%) requiring regular monitoring, and nail toxicities (7.5%) managed with topical treatments. Compared to other FGFR inhibitors, this compound demonstrates lower rates of severe hyperphosphatemia and other class effects such as palmar-plantar erythrodysesthesia (1.4%) and stomatitis (2.0%) [4].

The following diagram illustrates the FGFR2 signaling pathway and this compound's mechanism of action:

G FGF FGF Ligand FGFR FGFR2 Receptor FGF->FGFR Binds HSPG Heparan Sulfate Proteoglycan HSPG->FGFR Stabilizes Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Activates FRS2 FRS2α Adaptor Dimer->FRS2 Phosphorylates STAT STAT Pathway Dimer->STAT Phosphorylates PLCG PLCγ Pathway Dimer->PLCG Phosphorylates MAPK MAPK Pathway FRS2->MAPK Activates PI3K PI3K/AKT Pathway FRS2->PI3K Activates Prolif Cell Proliferation MAPK->Prolif Survival Cell Survival PI3K->Survival STAT->Prolif Migration Cell Migration PLCG->Migration This compound This compound This compound->Dimer Inhibits

Resistance Mechanisms and Future Directions

Understanding and Addressing Treatment Resistance

Acquired resistance to this compound and other FGFR inhibitors represents a significant clinical challenge that limits long-term disease control. The primary mechanisms include:

  • Secondary FGFR2 mutations: Emerging evidence indicates that recurrent secondary FGFR2 kinase domain mutations develop under selective pressure from FGFR inhibition, rendering the kinase less susceptible to competitive inhibition. These gatekeeper mutations represent the most common resistance mechanism and typically involve specific residues within the ATP-binding pocket that sterically hinder inhibitor binding without compromising catalytic activity. Preclinical models have identified several such mutations that confer cross-resistance across multiple FGFR inhibitor classes, though the specific pattern varies by therapeutic agent [3] [2].

  • Bypass signaling activation: Resistance frequently develops through activation of alternative signaling pathways that circumvent FGFR dependence, including upstream ligand production, parallel receptor tyrosine kinase activation, or downstream pathway amplification. This adaptive resistance demonstrates the remarkable plasticity of cancer signaling networks and highlights the need for combination approaches targeting multiple pathways simultaneously [7] [2].

  • Monitoring and intervention strategies: Proposed protocols for resistance management include serial liquid biopsy monitoring using ctDNA to detect emerging resistance mutations before radiographic progression. Upon confirmation of resistance mechanisms, several strategies may be considered, including dose escalation (if tolerated), switch to alternative FGFR inhibitors with different resistance profiles, or combination therapies targeting complementary pathways. For patients with acquired gatekeeper mutations, next-generation FGFR inhibitors with activity against these variants are under investigation [3] [2].

Novel Applications and Future Biomarker Development

Expanding applications of this compound beyond the current indications represent an active area of clinical investigation:

  • Biomarker refinement: Current research focuses on refining patient selection beyond simple genetic alteration detection to include functional signaling assessment and response prediction biomarkers. Studies suggest that FGFR2 signaling activation status, determined by phospho-FRS2α immunohistochemistry or other functional assays, may better predict therapeutic response than genetic alteration status alone. This approach could expand the eligible patient population to include those with wild-type FGFR2 but activated signaling through ligand overexpression or other mechanisms [6].

  • Novel combination strategies: Rational combination approaches under investigation include this compound with immune checkpoint inhibitors, particularly in light of recent evidence that FGF/FGFR genomic amplification predicts resistance to immunotherapy across multiple cancer types. Preclinical data suggests that FGFR signaling activation creates an immunosuppressive tumor microenvironment through metabolic reprogramming, providing strong rationale for synergistic combination therapy [8].

  • Pediatric applications: While FGFR alterations are less common in pediatric malignancies, preliminary experimental evidence indicates potential utility in selected pediatric cancers, particularly neuroblastoma with FGFR overexpression. Dose-dependent inhibition of cell proliferation and migration, promotion of cell death, and suppression of RAS-MAPK pathway activity have been demonstrated in neuroblastoma cell lines treated with FGFR inhibitors, suggesting a potential therapeutic avenue for high-risk pediatric solid tumors [7].

Conclusion

This compound represents a targeted therapeutic option for patients with intrahepatic cholangiocarcinoma harboring FGFR2 alterations, demonstrating clinically meaningful efficacy with a manageable safety profile. The successful implementation of this compound therapy requires comprehensive molecular profiling to identify appropriate candidates, meticulous toxicity management to maintain treatment intensity, and proactive resistance monitoring to guide subsequent interventions. Future directions should focus on expanding biomarker criteria to include functional signaling assessment, developing rational combination strategies to overcome or prevent resistance, and exploring applications in selected pediatric malignancies with FGFR pathway activation. As the field of precision oncology continues to evolve, this compound exemplifies the paradigm of biomarker-driven drug development with potential to significantly impact outcomes in molecularly defined patient populations.

References

Comprehensive Application Notes: Derazantinib Patient Selection & FGFR2 Alteration Testing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR2 Biology & Oncogenic Signaling

The Fibroblast Growth Factor Receptor 2 (FGFR2) is a transmembrane receptor tyrosine kinase encoded on chromosome 10q26 that plays crucial roles in regulating cell proliferation, differentiation, migration, and angiogenesis. In normal physiology, FGFR2 activation occurs through tightly regulated binding of FGF ligands, leading to transient receptor dimerization and phosphorylation. However, in cancer, genomic alterations to FGFR2 result in constitutive ligand-independent activation of downstream signaling pathways, driving oncogenesis through multiple mechanisms. The FGFR2 gene contains over 25 isoforms generated through alternative splicing, which adds complexity to its regulation and function in different tissue types [1].

The primary alteration types observed in FGFR2 include fusions, amplifications, and point mutations, each with distinct structural and functional consequences. FGFR2 fusions result from chromosomal rearrangements that typically preserve the kinase domain while replacing the N-terminal extracellular domain with partner genes, leading to ligand-independent dimerization and constitutive activation. More than 150 fusion partners have been identified in cholangiocarcinoma, with BICC1 being the most common, followed by TACC2, CTNNA3, and KIAA1217 [1] [2]. FGFR2 amplifications cause protein overexpression through increased gene copy number, while activating mutations (such as S252W, N549K, and C382R) typically affect residues in the extracellular or kinase domains, enhancing receptor dimerization or catalytic activity [3] [2].

The downstream signaling pathways activated by aberrant FGFR2 include MAPK, PI3K/AKT, STAT, and PLC/PKC, which collectively promote cell survival, proliferation, and metabolic reprogramming. This constitutive signaling creates oncogene addiction in tumor cells, making them particularly vulnerable to FGFR2 inhibition. Research has demonstrated that FGFR2 alterations occur with varying frequencies across different malignancies, with highest incidence in intrahepatic cholangiocarcinoma (10-20%), followed by breast cancer, gastric/esophageal cancer, and endometrial cancer [1] [2]. This tissue-specific distribution of alteration types has important implications for patient selection and diagnostic testing strategies.

Derazantinib Profile & Clinical Evidence

Drug Characteristics & Mechanism of Action

This compound is an investigational, orally bioavailable small molecule inhibitor with potent activity against FGFR1, FGFR2, and FGFR3 kinases. The compound functions as a competitive ATP antagonist that binds to the kinase domain of FGFR receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways. Preclinical studies have demonstrated that this compound effectively suppresses proliferation in cancer cell lines harboring FGFR genetic alterations, including fusions, amplifications, and mutations [4]. The drug's selectivity profile contributes to its therapeutic window, though it maintains activity against some non-FGFR kinases, which may influence both efficacy and toxicity.

This compound's pharmacological properties include favorable oral bioavailability and sustained target engagement, allowing for once-daily dosing at 300 mg. The drug exhibits concentration-dependent inhibition of FGFR2 autophosphorylation and downstream signaling, with preclinical models showing tumor regression in FGFR2-driven xenografts. Unlike some selective FGFR inhibitors that induce characteristic hyperphosphatemia due to FGFR1 inhibition, this compound's toxicity profile appears somewhat distinct, though common class effects including fatigue, gastrointestinal disturbances, and elevated liver enzymes may still occur [4].

Clinical Efficacy Evidence

The FIDES-01 study (NCT03230318) is an ongoing phase 2 trial evaluating this compound in patients with inoperable or advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 alterations. This trial features two separate cohorts: Cohort 1 for patients with FGFR2 fusions and Cohort 2 for those with FGFR2 mutations or amplifications. In a preplanned interim analysis of Cohort 2, this compound demonstrated significant antitumor activity, meeting the prespecified threshold to proceed to full enrollment [4].

Table 1: Clinical Efficacy of this compound in FIDES-01 Study (Cohort 2)

Efficacy Parameter Results (Interim Analysis)
Number of Evaluable Patients 14
Primary Endpoint Met Yes (≥8 patients with PFS ≥3 months)
Disease Control Rate (DCR) 79%
Best Response 1 confirmed CR, 1 unconfirmed PR, 9 SD
Median PFS Not reached at interim analysis
Treatment Schedule 300 mg orally once daily

The interim analysis demonstrated that this compound achieved clinical benefit across different FGFR2 alteration types, including mutations and amplifications, which have historically shown limited response to other FGFR inhibitors. This suggests this compound may have a broader potential application in iCCA patients with diverse FGFR2 genetic aberrations compared to more selective FGFR inhibitors [4]. The similar efficacy observed between Cohort 2 (mutations/amplifications) and Cohort 1 (fusions) supports the biological rationale for targeting various FGFR2 alteration types with this agent.

The safety profile observed in Cohort 2 was consistent with earlier findings in Cohort 1, with no new safety signals identified. This suggests that the tolerability of this compound is not significantly influenced by the type of FGFR2 alteration being targeted. The most common adverse events were manageable with supportive care and dose modifications when necessary, supporting the feasibility of long-term treatment administration [4].

FGFR2 Testing Methodologies & Technical Considerations

Comparison of Detection Platforms

Comprehensive molecular profiling is essential for identifying patients with FGFR2 alterations who may benefit from this compound treatment. Multiple testing platforms are available, each with distinct strengths and limitations for detecting different types of FGFR2 abnormalities.

Table 2: FGFR2 Alteration Detection Platforms

Methodology Alterations Detected Sensitivity Tumor Tissue Requirements Key Advantages Key Limitations
NGS (DNA-based) Fusions, rearrangements, mutations, amplifications High (>99% for fusions) FFPE tissue (10-20 unstained slides) Comprehensive detection of all alteration types; identifies novel fusion partners May miss some fusions with large intronic regions; requires high DNA quality
NGS (RNA-based) Fusions, rearrangements, overexpression High (>99% for expressed fusions) FFPE tissue (5-10 unstained slides) Confirms functional transcription; higher sensitivity for known fusions Limited to expressed alterations; RNA degradation concerns
FISH (Break-apart) Fusions, rearrangements Moderate-High (>95%) FFPE tissue (3-5 unstained slides) Established methodology; independent of fusion partner Does not identify fusion partner; limited to structural rearrangements
Liquid Biopsy (cfDNA) Fusions, mutations, amplifications Lower than tissue (varies by platform) Blood sample (10-20 mL) Non-invasive; enables serial monitoring Lower sensitivity for fusions; may miss alterations in low-shedding tumors

Next-generation sequencing (NGS) represents the preferred methodology for comprehensive FGFR2 alteration detection, as recommended by NCCN guidelines for patients with unresectable or metastatic biliary tract cancers [1]. Both DNA-based and RNA-based NGS approaches provide complementary information, with RNA sequencing particularly valuable for confirming functional fusion transcripts. The FoundationOne CDx assay represents an FDA-approved companion diagnostic for pemigatinib that detects FGFR2 fusions and rearrangements, establishing a regulatory precedent for FGFR2 testing standards [5] [6].

Break-apart fluorescence in situ hybridization (FISH) serves as an alternative method for detecting FGFR2 rearrangements, particularly in settings where NGS is unavailable. This technique uses fluorescent probes that bind to regions upstream and downstream of the FGFR2 breakpoint region, with separation of signals indicating structural rearrangement. While FISH has high specificity, it cannot identify the specific fusion partner, which may have clinical implications in some contexts [1]. For amplification detection, FISH or NGS methods are appropriate, while point mutations are most reliably identified through NGS platforms.

Tissue versus Liquid Biopsy Approaches

The choice between tissue-based and liquid biopsy approaches for FGFR2 testing involves careful consideration of clinical context and technical factors. Tissue-based testing remains the gold standard for initial diagnosis and biomarker assessment, providing the highest sensitivity for fusion detection and enabling simultaneous histopathological evaluation. However, liquid biopsy using circulating tumor DNA (ctDNA) offers a less invasive alternative that may be valuable when tissue is insufficient or unavailable [1].

Emerging evidence suggests that serial liquid biopsy monitoring during FGFR inhibitor therapy can provide dynamic assessment of treatment response and emerging resistance mechanisms. Research has demonstrated that FGFR2 fusion variant allele fraction (VAF) in plasma correlates with treatment response, with decreasing VAF observed during clinical benefit and rising VAF preceding radiographic progression [7]. Additionally, liquid biopsy can detect acquired resistance mutations (such as FGFR2 N550H/K and V565I) that develop under selective pressure of FGFR inhibition, potentially guiding subsequent therapy decisions [7].

Experimental Protocols & Detailed Methodologies

Next-Generation Sequencing (NGS) Workflow

The following protocol outlines comprehensive FGFR2 alteration detection using NGS:

Sample Preparation:

  • Obtain FFPE tissue sections (10-15 unstained slides at 4-5μm thickness) with associated H&E-stained slide for tumor content assessment.
  • Ensure tumor content exceeds 20% and necrosis comprises less than 30% of the sample.
  • Macrodissect tumor-rich areas if necessary to enrich malignant cell content.
  • Extract DNA using validated kits (e.g., QIAamp DNA FFPE Tissue Kit) with quantification by fluorometry (Qubit dsDNA HS Assay).
  • Assess DNA quality via fragment analyzer; DV200 > 30% is generally acceptable.

Library Preparation:

  • Fragment DNA to target size of 150-200bp using Covaris ultrasonication.
  • Perform end repair, A-tailing, and adapter ligation using commercially available library preparation kits.
  • Utilize hybridization-based capture with baits covering full coding regions of FGFR1-4, known fusion partners (BICC1, TACC2, etc.), and cancer-relevant genes.
  • Amplify captured libraries with limited-cycle PCR (typically 10-12 cycles).

Sequencing & Analysis:

  • Sequence on Illumina platforms (NovaSeq 6000) to achieve minimum 150x average coverage with >100x coverage for >95% of targets.
  • Align sequences to reference genome (GRCh38) using optimized aligners (BWA-MEM, STAR).
  • Detect fusions using specialized algorithms (FusionCatcher, STAR-Fusion, Arriba) with manual review of discordant reads and split reads spanning breakpoints.
  • Call single nucleotide variants and indels using mutational callers (MuTect2, VarScan2) with annotation via ANNOVAR.
  • Determine amplifications from normalized read depth ratios compared to ploidy-matched controls.

Quality Control:

  • Include positive control samples with known FGFR2 fusions (e.g., FGFR2-BICC1) and negative controls.
  • Require minimum unique molecular coverage of 100x across FGFR2 exons.
  • Establish threshold of ≥5 supporting reads for fusion calling with spanning reads across breakpoints.

G Start FFPE Tissue Sections DNA_Extraction DNA Extraction & Quality Control Start->DNA_Extraction Library_Prep Library Preparation: Fragmentation, Adapter Ligation DNA_Extraction->Library_Prep Target_Capture Hybridization-Based Target Capture Library_Prep->Target_Capture Sequencing NGS Sequencing (Minimum 150x coverage) Target_Capture->Sequencing Alignment Sequence Alignment to Reference Genome Sequencing->Alignment Fusion_Detection Fusion Detection: Discordant Read Analysis Alignment->Fusion_Detection SNV_Calling Variant Calling: SNVs, Indels, CNVs Alignment->SNV_Calling Annotation Variant Annotation & Interpretation Fusion_Detection->Annotation SNV_Calling->Annotation Report Clinical Report Generation Annotation->Report

Fluorescence In Situ Hybridization (FISH) Protocol

For detection of FGFR2 rearrangements using break-apart FISH:

Probe Preparation:

  • Use commercially available FGFR2 break-apart FISH probes with 5' SpectrumGreen and 3' SpectrumRed labels.
  • Pre-warm probes to room temperature and protect from light.
  • Prepare 10μL probe mixture per sample according to manufacturer's instructions.

Sample Pretreatment:

  • Cut FFPE sections at 4-5μm thickness onto charged slides.
  • Bake slides at 56°C for 30-60 minutes to ensure adhesion.
  • Deparaffinize in xylene (3 changes, 10 minutes each) and hydrate through ethanol series (100%, 85%, 70%).
  • Perform antigen retrieval using pre-warmed citrate buffer (80°C, 30 minutes).
  • Digest with pepsin solution (0.5mg/mL in 0.1N HCl) at 37°C for 10-30 minutes.
  • Dehydrate through ethanol series (70%, 85%, 100%) and air dry.

Hybridization:

  • Apply probe mixture to target area and cover with glass coverslip.
  • Seal edges with rubber cement to prevent evaporation.
  • Denature at 85°C for 5 minutes and hybridize at 37°C in humidified chamber for 16-20 hours.

Post-Hybridization Washes:

  • Remove coverslips and wash in 2× SSC/0.3% NP-40 at 75°C for 5 minutes.
  • Counterstain with DAPI (125ng/mL in antifade solution).
  • Apply coverslip and seal with nail polish.

Microscopy & Interpretation:

  • Score using fluorescence microscope with appropriate filters (DAPI, FITC, Texas Red).
  • Count at least 50 non-overlapping tumor cell nuclei with clear signals.
  • Normal pattern: Tightly adjacent or overlapping green/red signals (yellow).
  • Rearrangement pattern: Separation of green and red signals (>2 signal diameters).
  • Positive result: >15% of tumor cells show split signals.

Clinical Implementation & Patient Selection

Indications for Testing & Patient Selection

Molecular testing for FGFR2 alterations should be integrated into standard diagnostic workflows for specific patient populations. Based on current evidence and guidelines, the following indications warrant FGFR2 testing:

  • All patients with unresectable or metastatic intrahepatic cholangiocarcinoma at diagnosis, as FGFR2 fusions occur in 10-20% of these cases [1].
  • Patients with extrahepatic cholangiocarcinoma may also be considered for testing, though the incidence is lower than in intrahepatic variants.
  • Patients with advanced solid tumors that have progressed on standard therapies, particularly those with histologies associated with FGFR2 alterations (e.g., breast, gastric, endometrial cancers) [2].
  • Cases where tissue availability is limited may benefit from liquid biopsy approaches, with confirmation by tissue testing when possible.

The FIDES-01 trial specifically enrolled patients with inoperable or advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2), demonstrating clinical efficacy across these alteration types [4]. This supports the rationale for comprehensive FGFR2 testing beyond just fusions when considering this compound therapy. Current evidence suggests that FGFR2 fusions show the highest response rates to FGFR inhibition, with amplifications and specific activating mutations also demonstrating clinical benefit.

Testing Algorithm & Clinical Decision Pathway

Implementing a systematic approach to FGFR2 testing ensures optimal patient identification and treatment selection.

G Patient Patient with Advanced Cholangiocarcinoma Molecular_Testing Comprehensive Molecular Profiling (NGS Preferred) Patient->Molecular_Testing FGFR2_Fusion FGFR2 Fusion/ Rearrangement Detected Molecular_Testing->FGFR2_Fusion 10-20% of iCCA FGFR2_Mut_Amp FGFR2 Mutation or Amplification Detected Molecular_Testing->FGFR2_Mut_Amp Less frequent No_FGFR2 No FGFR2 Alteration Detected Molecular_Testing->No_FGFR2 Majority of cases Derazantinib_Fusion Consider this compound (Cohort 1 Evidence) FGFR2_Fusion->Derazantinib_Fusion Derazantinib_Mut Consider this compound (Cohort 2 Evidence) FGFR2_Mut_Amp->Derazantinib_Mut Alternative Consider Alternative Treatment Options No_FGFR2->Alternative

Resistance Monitoring & Management

Understanding and monitoring resistance mechanisms is crucial for optimizing this compound therapy. Both primary and acquired resistance have been observed with FGFR inhibitors:

Primary Resistance Mechanisms:

  • Co-occurring genomic alterations in parallel signaling pathways (e.g., KRAS, TP53)
  • Tumor heterogeneity with FGFR2-negative subclones
  • Inadequate drug exposure due to pharmacological factors

Acquired Resistance Mechanisms:

  • Gatekeeper mutations in the FGFR2 kinase domain (e.g., N550, V565) that interfere with drug binding [7]
  • Activation of bypass signaling pathways (e.g., EGFR-dependent pathways) that diminish dependence on FGFR signaling [8]
  • Polyclonal resistance emerging from multiple subclones with different resistance mechanisms

Monitoring Strategies:

  • Radiographic assessment every 8-12 weeks using RECIST 1.1 criteria
  • Serial liquid biopsy monitoring of FGFR2 fusion VAF and emerging resistance mutations [7]
  • CA19-9 monitoring in conjunction with other biomarkers (though limited specificity)
  • Ophthalmologic examinations to monitor for class-effect toxicities (retinal pigment epithelial detachment)

Emerging strategies to overcome resistance include irreversible FGFR inhibitors (e.g., futibatinib) that may circumvent gatekeeper mutations, and combination therapies targeting parallel pathways (e.g., EGFR inhibition) to prevent bypass signaling activation [8]. Clinical trials exploring these approaches are underway and may inform subsequent therapy choices after this compound progression.

Conclusion

The development of this compound represents significant progress in precision medicine for patients with FGFR2-altered cancers, particularly intrahepatic cholangiocarcinoma. The FIDES-01 trial demonstrates that this compound has activity across multiple FGFR2 alteration types, including fusions, mutations, and amplifications, potentially expanding the treatable patient population beyond those with only FGFR2 fusions [4].

Successful implementation requires robust molecular testing using comprehensive NGS platforms that can detect all FGFR2 alteration types with high sensitivity. While tissue-based testing remains the gold standard, liquid biopsy approaches offer promising opportunities for serial monitoring of treatment response and emerging resistance. The clinical testing algorithm should prioritize patients with intrahepatic cholangiocarcinoma but also consider testing other solid tumors with FGFR2 alteration prevalence.

Future directions include optimizing combination therapies to enhance efficacy and delay resistance, developing more selective FGFR2 inhibitors to improve therapeutic index, and validating biomarkers to predict response and resistance. The novel clinical trial design discussed by Dr. Roychowdhury, enabling participation through local oncologists without requiring travel to central sites, may accelerate enrollment in rare molecular subsets and serve as a model for future precision oncology trials [9].

As the field advances, continued collaboration between researchers, clinicians, and diagnostic professionals will be essential to fully realize the potential of targeted therapies like this compound for patients with FGFR2-altered cancers.

References

Comprehensive Clinical Analysis of Derazantinib: Efficacy Endpoints, Experimental Protocols, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Derazantinib and Its Clinical Significance

This compound is an orally bioavailable, ATP-competitive small molecule kinase inhibitor with potent pan-FGFR (fibroblast growth factor receptor) activity, specifically targeting FGFR1-3 kinases with additional activity against other kinases including CSF1R, VEGFR2, RET, DDR2, and KIT. The FGFR signaling pathway plays a critical role in cellular proliferation, differentiation, and survival, and its dysregulation through genetic aberrations is implicated in various cancers. This compound's unique kinase inhibition profile, particularly its dual targeting of FGFR and CSF1R, provides a rational basis for potential combination strategies with immune checkpoint inhibitors by modulating the tumor microenvironment. The clinical development of this compound has focused primarily on malignancies with documented FGFR pathway alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC), representing a paradigm of precision oncology approaches in solid tumor management.

The therapeutic rationale for this compound derives from the frequency of FGFR genetic aberrations in specific cancer types. In iCCA, FGFR2 fusions occur in approximately 10-16% of cases, while in urothelial carcinoma, FGFR1-3 alterations are present in 15-20% of patients. These genetic alterations serve as both predictive biomarkers for patient selection and key therapeutic targets. The clinical development program for this compound (FIDES-01 and FIDES-02 trials) has systematically evaluated its efficacy across different tumor types and genetic backgrounds, providing comprehensive data on standard clinical endpoints including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS), which form the basis of this application note.

Comprehensive Clinical Efficacy Data

Efficacy Across Tumor Types and Genetic Backgrounds

This compound has demonstrated differential clinical efficacy across tumor types and genetic backgrounds, with particularly promising activity in FGFR2-driven iCCA. The pooled analysis of clinical trials reveals that the agent achieves its most substantial clinical benefit in this molecularly defined population, with more modest activity in urothelial carcinoma despite similar FGFR genetic alterations. This differential efficacy highlights the context-dependent nature of FGFR inhibition and underscores the importance of tumor-specific microenvironmental factors in determining treatment response. The table below summarizes the key efficacy endpoints across registered clinical trials of this compound.

Table 1: Comprehensive Efficacy Endpoints of this compound Across Clinical Trials

Trial Identifier Tumor Type Patient Population ORR DCR Median PFS Median OS
NCT01752920 [1] iCCA FGFR2 fusion-positive (n=29) 20.7% 82.8% 5.7 months Not reached
FIDES-01 (Cohort 1) [2] iCCA FGFR2 fusion-positive (n=103) 24% 72.8% 6.6 months Not reported
FIDES-02 (Substudies 1/5) [3] [4] mUC FGFR1-3 GA (n=49) 8.2% 28.6% 0.3-8.8 months 0.3-21.4 months
FIDES-02 (Substudy 4) [4] mUC FGFR inhibitor-resistant (n=7) 14.3% Not reported Not reported Not reported

In intrahepatic cholangiocarcinoma with FGFR2 fusions, this compound consistently demonstrated clinically meaningful efficacy across multiple trials. The phase 1/2 study (NCT01752920) showed an objective response rate of 20.7% with all responses being partial responses, while the larger FIDES-01 cohort 1 confirmed these findings with an ORR of 24% [2] [1]. The disease control rate in these patients was notably high at 82.8% and 72.8% respectively, indicating that the majority of patients derived clinical benefit from treatment [1] [2]. The median progression-free survival ranged from 5.7 to 6.6 months, which is clinically significant in a population that had progressed after at least one prior line of systemic therapy [1] [2].

In contrast, this compound demonstrated more limited efficacy in metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations. The combined analysis from FIDES-02 substudies 1 and 5 (n=49) revealed an ORR of only 8.2% (4 partial responses) and a DCR of 28.6% [3] [4]. The PFS ranged widely from 0.3 to 8.8 months, and OS ranged from 0.3 to 21.4 months, indicating substantial heterogeneity in treatment response [3]. Interestingly, all responding patients in the UC trials harbored either FGFR3 S249C mutations or FGFR3-TACC3 fusions, suggesting potential molecular determinants of response that warrant further investigation [3]. The median duration of response in UC was 6.9 months, with the longest time on treatment reaching 18 months, demonstrating that a subset of patients derived sustained clinical benefit [3].

Analysis of Response Heterogeneity

The heterogeneity in treatment response to this compound across different tumor types highlights several important aspects of targeted therapy development. In iCCA, FGFR2 fusions represent clonal driver events that appear early in oncogenesis, resulting in FGFR pathway dependency that can be therapeutically exploited [1]. In urothelial carcinoma, the more complex genomic landscape with numerous concurrent alterations may create bypass signaling mechanisms that reduce dependence on FGFR signaling alone. Additionally, the histologic context and tumor microenvironment differences between these malignancies may influence drug exposure, tumor heterogeneity, and ultimately clinical response.

Table 2: Efficacy Based FGFR Alteration Type in Urothelial Carcinoma

FGFR Alteration Type Patient Population ORR Response Characteristics
FGFR3 S249C mutation mUC (Substudies 1/5) Not specified All 4 responders in combined analysis had this mutation or FGFR3-TACC3 fusion [3]
FGFR3-TACC3 fusion mUC (Substudies 1/5) Not specified All 4 responders in combined analysis had this fusion or FGFR3 S249C mutation [3]
Other FGFR1-3 GA mUC (Substudies 1/5) 0% No responses observed in patients with other FGFR alterations [3]

The limited efficacy in UC may also relate to the heavily pretreated population, with 75.5% having received ≥2 prior treatment lines and 77.6% previously treated with immune checkpoint inhibitors [3]. Prior therapies may select for resistant clones or induce genomic evolution that reduces dependence on FGFR signaling. Furthermore, the structural biology of different FGFR alterations may influence this compound binding affinity and inhibitory capacity, potentially explaining the concentration of responses in specific molecular subgroups.

Experimental Design and Methodological Protocols

Clinical Trial Designs and Patient Selection

The clinical development of this compound has followed a methodical approach with trials specifically designed to evaluate its activity in molecularly defined populations. The key trials implemented careful patient selection criteria and standardized treatment protocols to ensure reliable assessment of efficacy endpoints. The FIDES-01 (NCT03230318) and FIDES-02 (NCT04045613) trials represent the pivotal studies that generated the majority of clinical data for this compound [2] [3].

The FIDES-01 trial is a pivotal, open-label, single-arm phase 2 study evaluating this compound in patients with inoperable or advanced iCCA whose tumors harbor FGFR2 gene fusions, mutations, or amplifications [5]. Key eligibility criteria include histologically confirmed locally advanced, inoperable, or metastatic iCCA; confirmed FGFR2 status; receipt of at least one prior regimen of systemic therapy with documented radiographic progression; measurable disease by RECIST 1.1; ECOG performance status ≤1; and adequate organ function [5]. Patients receive this compound 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator's decision, or consent withdrawal [5]. The study includes two cohorts: one for patients with FGFR2 gene fusions and another for those with FGFR2 mutations or amplifications [6].

The FIDES-02 trial employs a more complex multicenter, open-label design with five substudies evaluating this compound as monotherapy and in combination with atezolizumab in patients with metastatic UC and FGFR1-3 genetic aberrations [4]. Substudies 1 and 5 evaluated this compound monotherapy (300 mg QD and 200 mg BID respectively) in patients with mUC with FGFR1-3 GAs who progressed on at least one standard chemotherapy and/or ICI [4]. Substudy 3 investigated this compound 200 mg BID plus atezolizumab 1200 mg every 3 weeks in first-line cisplatin-ineligible mUC harboring FGFR1-3 GAs [4]. Substudy 4 enrolled FGFR inhibitor-resistant mUC patients who received this compound 300 mg QD monotherapy or combination with atezolizumab [4].

Biomarker Assessment and Response Evaluation Methodologies

Molecular screening for FGFR genetic alterations employed multiple diagnostic approaches. In FIDES-01, FGFR2 fusions were centrally confirmed by FISH, while FGFR2 mutations and amplifications were identified by next-generation sequencing (NGS) testing performed or commissioned by the study centers [5]. The FIDES-02 trial utilized both local and central NGS testing of tumor tissue DNA and/or RNA or plasma cfDNA to identify FGFR1-3 genetic aberrations [4]. This comprehensive approach to patient stratification ensured enrichment for populations most likely to benefit from this compound therapy.

Tumor response assessment followed standardized protocols across trials. Radiologic evaluations using computed tomography (CT) or magnetic resonance imaging (MRI) were conducted at baseline and every 8 weeks thereafter according to RECIST version 1.1 [1] [4]. In FIDES-01, independent local radiologists assessed response, while FIDES-02 implemented blinded independent central review (BICR) for objective response determination [4] [5]. The primary efficacy endpoint in both trials was objective response rate (complete response + partial response), with key secondary endpoints including disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [4] [1]. Safety assessments included continuous monitoring of adverse events, vital signs, hematologic parameters, and clinical biochemistry values, with AEs graded using CTCAE criteria [1].

G Start Patient Identification with Advanced Cancer MolecularScreening Molecular Screening for FGFR1-3 Genetic Aberrations Start->MolecularScreening NGS NGS Testing (Tissue DNA/RNA or Plasma cfDNA) MolecularScreening->NGS FISH FISH Testing (FGFR2 Fusions) MolecularScreening->FISH Stratification Patient Stratification by FGFR Alteration Type TreatmentAssignment Treatment Assignment This compound 300mg QD or 200mg BID Stratification->TreatmentAssignment Mono Monotherapy Cohorts TreatmentAssignment->Mono Combo Combination Cohorts This compound + Atezolizumab TreatmentAssignment->Combo ResponseAssessment Radiologic Response Assessment q8 weeks per RECIST 1.1 EndpointEvaluation Endpoint Evaluation ORR, DCR, PFS, OS ResponseAssessment->EndpointEvaluation SafetyMonitoring Safety Monitoring Adverse Event Assessment per CTCAE ResponseAssessment->SafetyMonitoring NGS->Stratification FISH->Stratification Mono->ResponseAssessment Combo->ResponseAssessment

Figure 1: this compound Clinical Trial Workflow - This diagram illustrates the comprehensive patient pathway from molecular screening through treatment assignment and efficacy assessment in this compound clinical trials.

Safety and Tolerability Profile

Adverse Event Spectrum and Management

This compound demonstrates a predictable and generally manageable safety profile consistent with the known class effects of FGFR inhibitors. The most frequent treatment-emergent adverse events across clinical trials were hyperphosphatemia (75.9% in the phase 1/2 iCCA study), asthenia/fatigue (69.0%), increased liver enzymes (40.8% transaminase increase in UC trials), nausea (38.8%), and decreased appetite (30.6%) [1] [3]. The incidence of grade ≥3 adverse events was 27.6% in the iCCA trial, indicating acceptable tolerability in the target population [1].

Notably, this compound appears associated with lower frequencies of certain FGFR inhibitor-class toxicities compared to other agents in this class. Specifically, retinal events (12.2%), nail toxicities (6.1%), stomatitis (4.1%), and palmar-plantar erythrodysesthesia (PPE) (0%) were infrequently reported in the FIDES-02 UC trial [3]. This potentially improved toxicity profile may reflect this compound's unique kinase inhibition spectrum and could potentially allow for longer treatment duration and improved quality of life.

Table 3: Common Treatment-Emergent Adverse Events Associated with this compound

Adverse Event All Grades Incidence Grade ≥3 Incidence Management Strategies
Hyperphosphatemia 75.9% [1] Not specified Phosphate binders, dietary modifications [1]
Asthenia/Fatigue 69.0% [1] Not specified Supportive care, dose modification if severe
Transaminase Increased 40.8% [3] Not specified Regular monitoring, dose interruption/reduction
Nausea 38.8% [3] Not specified Anti-emetics, taking with food
Decreased Appetite 30.6% [3] Not specified Nutritional support, appetite stimulants
Eye Toxicity 41.4% [1] Not specified Regular ophthalmologic assessment
Dry Mouth Not specified [2] Not specified Saliva substitutes, sugar-free gum
Dysgeusia Not specified [2] Not specified Dietary modifications, oral hygiene
Dose Optimization and Modification Strategies

Dose optimization has been an important aspect of this compound's clinical development. The recommended phase 2 dose was established as 300 mg once daily based on cumulative safety data showing a dose-dependent increase in toxicity at higher dose levels [1]. The FIDES-02 trial explored both once-daily (300 mg QD) and twice-daily (200 mg BID) regimens, finding similar safety and efficacy profiles between the two schedules [3]. This flexibility in dosing allows for potential individualization based on patient tolerance and pharmacokinetic considerations.

Protocol-specified dose modification guidelines included interruption until resolution of toxicity, with a maximum of two dose reductions permitted (to lower dose levels of 200 or 100 mg QD) according to the grade of toxicity [1]. The management of hyperphosphatemia, a known pharmacodynamic marker of FGFR inhibition, followed specific protocols with grading based on multiples of the upper limit of normal (ULN) and appropriate interventions including phosphate binders for significant elevations [1]. Regular ophthalmologic examination was recommended to monitor for corneal and retinal disorders potentially associated with FGFR inhibition [5].

Mechanism of Action and Pathway Analysis

This compound exerts its antitumor effects primarily through potent inhibition of the FGFR signaling pathway, particularly FGFR1, FGFR2, and FGFR3 kinases. The FGFR pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, survival, and angiogenesis. In cancers with FGFR genetic alterations, this pathway becomes constitutively activated, driving tumor growth and survival. This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFR receptors, blocking downstream signal transduction through key pathways including MAPK, PI3K-AKT, and STAT [1] [6].

Beyond its primary activity against FGFR1-3, this compound inhibits several other kinases with potential therapeutic implications. Its activity against CSF1R (colony stimulating factor 1 receptor) may modulate the tumor microenvironment by affecting tumor-associated macrophages, potentially reversing immunosuppressive conditions and providing a rationale for combination with immune checkpoint inhibitors [4] [6]. Additional targets including VEGFR2, RET, DDR2, and KIT may contribute to both efficacy and toxicity profiles, though their clinical relevance at therapeutic concentrations remains to be fully elucidated [6]. The multi-kinase inhibition profile of this compound represents both a potential therapeutic advantage and a challenge for toxicity management.

G FGFR FGFR1/2/3 Genetic Aberrations Downstream Downstream Signaling MAPK, PI3K-AKT, STAT FGFR->Downstream Constitutive Activation DZB This compound Inhibition DZB->Downstream Inhibition Proliferation Tumor Cell Proliferation & Survival DZB->Proliferation Suppression CSF1R CSF1R Inhibition TAM Modulation DZB->CSF1R Inhibition VEGFR VEGFR2 Inhibition Anti-angiogenic Effect DZB->VEGFR Inhibition OtherKinases Other Kinase Targets RET, DDR2, KIT DZB->OtherKinases Inhibition Downstream->Proliferation Response Therapeutic Response Tumor Shrinkage Proliferation->Response Reduction CSF1R->Response Enhanced Immune Response VEGFR->Response Reduced Angiogenesis

Figure 2: this compound Mechanism of Action and Signaling Pathway Inhibition - This diagram illustrates this compound's primary mechanism through FGFR inhibition and additional therapeutic targets that contribute to its efficacy profile.

The biochemical potency of this compound against FGFR kinases has been demonstrated in preclinical models, where it inhibited tumor growth in FGFR2-driven xenograft models [1]. In clinical studies, this compound treatment resulted in rapid increases in serum phosphate levels, serving as a pharmacodynamic marker of FGFR pathway inhibition [1]. Additional pharmacodynamic effects included alterations in FGF19, FGF21, and FGF23 levels, further confirming target engagement [1]. The relationship between these pharmacodynamic markers and clinical efficacy endpoints continues to be explored as a potential tool for optimizing dosing strategies.

Conclusion and Future Directions

This compound represents a clinically active therapeutic option for patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions, demonstrating consistent efficacy across multiple trials with objective response rates of approximately 20-24% and disease control rates exceeding 70%. The agent shows a manageable safety profile with lower rates of certain class-effect toxicities compared to other FGFR inhibitors. However, its more limited efficacy in urothelial carcinoma with FGFR alterations highlights the context-dependent nature of targeted therapies and underscores the need for better understanding of resistance mechanisms.

The future clinical development of this compound should focus on several key areas. Combination strategies with other targeted agents or immunotherapies represent a promising direction, particularly given this compound's CSF1R inhibitory activity that may modulate the tumor microenvironment. The ongoing evaluation of this compound in molecularly defined subsets of various malignancies may identify additional responsive populations. Further refinement of dosing schedules and improved management of class-effect toxicities may enhance the therapeutic index. Finally, the development of predictive biomarkers beyond FGFR alterations may help identify patients most likely to derive significant benefit from this compound treatment.

References

Derazantinib combination ramucirumab paclitaxel gastric cancer

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Agent Profiles

The proposed combination targets two distinct but complementary pathways implicated in gastric cancer (GC) progression: angiogenesis and Fibroblast Growth Factor Receptor (FGFR) signaling.

  • Ramucirumab: A monoclonal antibody that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis [1]. By blocking VEGF/VEGFR-2 signaling, it inhibits the formation of new blood vessels, starving the tumor of nutrients and oxygen.
  • Paclitaxel: A cytotoxic chemotherapeutic agent that stabilizes microtubules, disrupting normal mitotic spindle function and leading to cell cycle arrest and apoptosis.
  • Derazantinib: An investigational, orally bioavailable small-molecule inhibitor that selectively targets FGFR 1, 2, and 3 [2]. The FGFR pathway, when aberrantly activated (via amplifications, fusions, or mutations), promotes cancer cell proliferation, survival, and migration. FGFR2 amplifications are found in a subset of GCs, particularly in the microsatellite-stable (MSS) and chromosomally unstable (CIN) subtypes [2].

The scientific premise for the triple combination lies in the potential for FGFR signaling to act as a bypass mechanism for resistance to anti-VEGF therapy. Simultaneously inhibiting both VEGFR-2 and FGFR may lead to a more comprehensive and sustained suppression of tumor angiogenesis and growth.

Established Clinical Data for the Backbone Regimen

The combination of ramucirumab and paclitaxel is a standard second-line treatment for advanced gastric cancer, regardless of biomarker status. The pivotal trial data is summarized below:

Table 1: Key Efficacy Outcomes from the RAINBOW Trial (Ramucirumab + Paclitaxel vs. Placebo + Paclitaxel in Advanced Gastric Cancer)

End Point Ramucirumab + Paclitaxel Placebo + Paclitaxel Hazard Ratio (HR)
Overall Survival (OS) 9.6 months 7.4 months HR 0.81 [3]
Progression-Free Survival (PFS) 4.4 months 2.9 months HR 0.64 [3]
Objective Response Rate (ORR) 28% 16% [3]

Table 2: Common Adverse Events (All Grades) with Ramucirumab + Paclitaxel

Adverse Event Incidence
Neutropenia 57%
Fatigue/Asthenia 57%
Peripheral Neuropathy 25% (Grade 3/4: 8%) [3]

Proposed Experimental Protocol for the Triple Combination

Given the lack of direct data on the this compound combination, the following protocol provides a framework for preclinical and clinical investigation.

In Vitro Assessment of Combination Effects

Objective: To determine the synergistic effects of this compound, ramucirumab, and paclitaxel on gastric cancer cell viability.

  • Cell Lines: Use a panel of GC cell lines, including FGFR2-amplified (e.g., SNU-16) and FGFR-non-amplified lines as controls.
  • Reagents: this compound (FGFR inhibitor), Ramucirumab (anti-VEGFR-2 antibody), Paclitaxel.
  • Methodology:
    • Plate cells in 96-well plates and allow to adhere overnight.
    • Treat with a matrix of drug concentrations (e.g., 8x8) for 72-96 hours:
      • This compound (0.1 nM - 10 µM)
      • Paclitaxel (0.1 nM - 100 nM)
      • For ramucirumab, which acts on the tumor microenvironment, this assay is less relevant. Focus initial in vitro work on this compound + paclitaxel.
    • Measure cell viability using a validated assay (e.g., CellTiter-Glo).
    • Analyze data using software like SynergyFinder to calculate combination indices (CI).
In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the triple combination in a patient-derived xenograft (PDX) model.

  • Model: Establish PDX models from FGFR2-amplified and non-amplified gastric tumors in immunocompromised mice.
  • Study Arms:
    • Arm 1: Vehicle control
    • Arm 2: Ramucirumab (i.p., 10 mg/kg, twice weekly) + Paclitaxel (i.v., 15-20 mg/kg, weekly)
    • Arm 3: this compound (p.o., 30-50 mg/kg, daily)
    • Arm 4: Triple combination (Ramucirumab + Paclitaxel + this compound)
  • Endpoints:
    • Tumor volume measurement 2-3 times per week.
    • Assessment of overall survival and progression-free survival.
    • Biomarker analysis on harvested tumors.
Proposed Design for a Phase I/II Clinical Trial

Objective: To determine the safety, recommended Phase II dose (RP2D), and preliminary efficacy of the triple combination in patients with advanced GC.

  • Study Population: Patients with advanced/metastatic gastric or gastroesophageal junction adenocarcinoma who have progressed on first-line therapy. Prioritize inclusion of patients with tumor FGFR2 amplifications or fusions.
  • Study Design: Open-label, multi-center, Phase I/II trial.
    • Phase I (Dose Escalation): Use a 3+3 design to find the RP2D of this compound in combination with standard doses of ramucirumab (8 mg/kg i.v., days 1 & 15) and paclitaxel (80 mg/m² i.v., days 1, 8 & 15) of a 28-day cycle.
    • Phase II (Expansion): Enroll patients into two cohorts: FGFR2-aberrant and FGFR2-wild-type to assess preliminary efficacy.
  • Primary Endpoints:
    • Phase I: Incidence of Dose-Limiting Toxicities (DLTs) and RP2D.
    • Phase II: Objective Response Rate (ORR).
  • Key Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR), and safety profile.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the targeted signaling pathways and the hypothesized synergistic effect of the combination therapy.

G FGF FGF FGFR FGFR FGF->FGFR Ligand Binding PI3K_AKT PI3K_AKT FGFR->PI3K_AKT Activates RAS_RAF RAS_RAF FGFR->RAS_RAF Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF->Proliferation This compound This compound This compound->FGFR Inhibits Ramucirumab Ramucirumab Ramucirumab->VEGFR2 Blocks Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Diagram 1: Mechanism of action of the triple-drug combination. This compound inhibits the FGFR pathway, Ramucirumab blocks the VEGFR2 pathway, and Paclitaxel stabilizes microtubules, leading to concerted anti-tumor effects.

Discussion and Future Directions

Based on the assembled information, the combination of this compound with ramucirumab and paclitaxel is a biologically plausible strategy for a subset of gastric cancer patients. The key considerations for developing this regimen are:

  • Biomarker-Driven Patient Selection: The efficacy of this compound is most likely to be demonstrated in patients whose tumors harbor FGFR2 amplifications, fusions, or mutations. Robust companion diagnostic assays, such as next-generation sequencing (NGS) or FISH, are essential for patient stratification [2].
  • Safety Monitoring: Overlapping toxicities must be carefully managed. This compound class effects include hyperphosphatemia, fatigue, and dry eye. These must be monitored alongside the known toxicities of ramucirumab (hypertension, bleeding) and paclitaxel (neutropenia, neuropathy) [2] [3].
  • Mechanisms of Resistance: Research should proactively investigate resistance mechanisms. As noted with other FGFR inhibitors, acquired resistance in GC can occur through the emergence of new FGFR2 fusion proteins (e.g., FGFR2-ACSL5) or activation of bypass pathways like JHDN1D-BRAF fusions that activate the MAPK pathway [2].

References

Derazantinib RECIST 1.1 criteria tumor assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data of Derazantinib in Advanced iCCA

Clinical trials show this compound provides clinical benefit in advanced, FGFR2-positive iCCA. The key efficacy data from phase 2 studies is summarized in the table below.

Trial Identifier Patient Population Prior Systemic Therapies Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
FIDES-01 (NCT03230318) [1] Advanced iCCA with FGFR2 fusions ≥ 1 prior regimen Data Mature 79% (14 evaluable patients) Not yet mature
Phase 1/2 (NCT01752920) [2] [3] Advanced iCCA with FGFR2 fusions 2 treatment-naive, 27 with ≥ 1 prior therapy 20.7% (6 of 29 patients) 82.8% (24 of 29 patients) 5.7 months (95% CI: 4.04 - 9.2 months)

Detailed Experimental Protocol

Here is a detailed methodology for using this compound and performing tumor assessments in clinical studies.

Patient Selection and Eligibility Criteria
  • Inclusion Criteria [4]:
    • Diagnosis: Histologically/cytologically confirmed locally advanced, inoperable, or metastatic intrahepatic cholangiocarcinoma (iCCA).
    • Biomarker Status: Presence of an FGFR2 gene fusion (required for some cohorts) or FGFR2 mutation/amplification (required for other cohorts), as determined by central or local NGS/FISH testing [1] [4].
    • Prior Therapy: Patients must have received at least one prior line of systemic therapy and experienced documented radiographic progression.
    • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
    • Measurable Disease: At least one measurable lesion as defined by RECIST 1.1.
  • Exclusion Criteria [4]:
    • Prior FGFR Inhibition: Previous treatment with any FGFR inhibitor.
    • Medical History: Clinically significant corneal or retinal disorder, uncontrolled cardiac disease, or active/uncontrolled hepatobiliary infections.
    • Recent Treatments: Major surgery, locoregional therapy, or radiation within 4 weeks of the first dose.
Treatment Administration
  • Dosage and Schedule: The recommended phase 2 dose is 300 mg of this compound, administered orally, once daily [2] [3].
  • Administration Instructions: Capsules should be taken at least 1 hour before or 2 hours after a meal to ensure consistent absorption [1].
  • Treatment Duration: Treatment is administered in continuous 28-day cycles until disease progression (as per RECIST 1.1), unacceptable toxicity, investigator decision, or patient withdrawal [2] [3].
  • Dose Modifications: The protocol allows for dose interruptions and reductions (to 200 mg or 100 mg once daily) to manage treatment-related adverse events [3].
Tumor Assessment Workflow (RECIST 1.1)

The process for assessing tumor response is methodical and consistent, as shown in the workflow below. This standardized approach ensures reliable and comparable data across clinical trial sites.

Start Baseline Imaging C1 Cycle 1: This compound 300mg QD Start->C1 C2 Subsequent Cycles: Continue Treatment C1->C2 28-Day Cycle Assess Radiologic Tumor Assessment (CT or MRI) C2->Assess Every 8 Weeks Decision RECIST 1.1 Evaluation Assess->Decision Decision->C2 SD, PR, or CR End Treatment Discontinuation or Protocol Deviation Decision->End PD

  • Imaging Modality: Tumor assessments are performed using computed tomography (CT) or magnetic resonance imaging (MRI) [3].
  • Assessment Schedule:
    • Baseline Scan: Must be obtained within 28 days prior to the first dose of this compound [4].
    • Follow-up Scans: Conducted every 8 weeks thereafter [2] [3].
  • Response Evaluation: All scans are evaluated by radiologists according to RECIST version 1.1 criteria to determine the objective response [2] [3]. In pivotal trials, a Blinded Independent Central Review (BICR) is often used to confirm investigator-assessed responses [5].
Safety and Biomarker Assessment
  • Safety Monitoring: Adverse events (AEs) are monitored continuously and graded using the Common Terminology Criteria for Adverse Events (CTCAE) v4.03. Clinical biochemistry, hematology, and vital signs are checked weekly in the first cycle and every two weeks thereafter [3].
  • Pharmacodynamic Biomarkers:
    • Serum Phosphate: Hyperphosphatemia is an on-target effect of FGFR inhibition and is monitored as a pharmacodynamic marker. It is graded per study-specific criteria [3].
    • FGF Levels: Plasma levels of FGF19, FGF21, and FGF23 can be measured using ELISA kits at predefined intervals to further understand drug activity [3].

Safety and Common Adverse Events

This compound has a manageable safety profile. The most common treatment-related adverse events are summarized below.

Adverse Event All Grades (%) Grade ≥ 3 (%)
Hyperphosphatemia [2] [3] 75.9 Not Specified
Asthenia/Fatigue [2] [3] 69.0 Not Specified
Eye Toxicity [2] [3] 41.4 Not Specified
Any Treatment-Related AE [2] [3] 93.1 27.6

Summary and Research Context

  • Clinical Validation: The consistent efficacy of this compound in FGFR2-altered iCCA validates FGFR signaling as a critical therapeutic target in this molecular subset [1] [2] [3].
  • RECIST 1.1 Utility: This standardized framework is crucial for objectively quantifying the clinical benefit of targeted therapies like this compound in oncology trials [2] [3].
  • Differentiation from Other FGFR Inhibitors: this compound is a spectrum-selective, multi-kinase inhibitor with potent activity against FGFR1-3, and also targets kinases like CSF1R and VEGFR2 [5].
  • Note on Other Cancers: In contrast to its activity in iCCA, this compound demonstrated limited efficacy (ORR of 8.2%) in metastatic urothelial cancer with FGFR aberrations, leading to the conclusion that it does not warrant further development in that indication [5].

References

Managing Derazantinib adverse events hyperphosphatemia

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Derazantinib-Induced Hyperphosphatemia

The diagram below illustrates the on-target mechanism by which this compound causes hyperphosphatemia.

G This compound This compound (FGFR Inhibitor) FGFR1 FGFR1 Inhibition This compound->FGFR1  Inhibits FGFR3 FGFR3 Inhibition This compound->FGFR3  Inhibits KLOTHO Impaired FGF23-Klotho Signaling FGFR1->KLOTHO  Disrupts FGFR3->KLOTHO  Disrupts Renal_Reabsorption ↑ Renal Tubular Phosphate Reabsorption KLOTHO->Renal_Reabsorption  Leads to Hyperphosphatemia Hyperphosphatemia Renal_Reabsorption->Hyperphosphatemia  Causes

This on-target effect occurs because this compound inhibits FGFR1, which disrupts FGF23 signaling—a key hormone in phosphate homeostasis. This leads to increased reabsorption of phosphate in the kidneys and elevated serum phosphate levels [1]. This mechanism is a class effect for FGFR inhibitors and is often used as a pharmacodynamic marker of drug activity [2].

Clinical Incidence and Co-Occurring Adverse Events

The table below summarizes the incidence of hyperphosphatemia and other common adverse events (AEs) from clinical trials.

Adverse Event Incidence (Any Grade) Grade ≥3 Incidence Notes
Hyperphosphatemia 75.9% [3] to ~35% [4] Not specified (Often managed as non-serious) Most frequent AE; considered an on-target, pharmacodynamic effect [3].
Fatigue / Asthenia 69.0% [3] Information missing One of the most frequent AEs alongside hyperphosphatemia [3].

| Increased Liver Enzymes | Information missing | AST increase: 10% ALT increase: 9% [4] | Common grade ≥3 AEs; requires monitoring [4]. | | Nausea | 32% [4] | Information missing | Information missing | | Dry Mouth | 27% [citation:] | Information missing | Information missing | | Dry Eye | 24% [4] | Information missing | Information missing | | Diarrhea | Information missing | Information missing | Information missing |

Clinical Management Guidelines

Hyperphosphatemia from this compound is generally manageable and rarely requires treatment discontinuation. The following table outlines the standard clinical management approach.

Intervention Protocol Details Application Context
Dose Modification Dose interruption until hyperphosphatemia improves, followed by dose continuation or reduction [3]. For persistent or severe cases.
Phosphate-Lowering Agents Use of oral phosphate binders (e.g., sevelamer, calcium-based binders) [1] [2]. Prophylactic or interventional management.
Dietary Management Implementation of a prophylactic low-phosphate diet [1] [5]. Foundational management strategy for all patients.

Experimental Monitoring & Workflow

For research settings, you can adapt the following workflow for monitoring and managing hyperphosphatemia in preclinical or clinical studies.

G Baseline Baseline Assessment (Serum Phosphate) Dosing Initiate this compound Dosing Baseline->Dosing Monitor Regular Monitoring (Weekly for first cycle, then bi-weekly) Dosing->Monitor Decision Phosphate > ULN? Monitor->Decision Action Implement Management: Diet, Binders, Dose Adjust Decision->Action Yes Continue Continue Planned Dosing Decision->Continue No Action->Monitor Re-assess

  • Monitoring Protocol: In the phase 2 study, safety was assessed via weekly monitoring of serum phosphate and clinical biochemistry during the first cycle, transitioning to bi-weekly checks thereafter [3].
  • Phosphate Measurement: Use standard clinical chemistry analyzers for measuring serum phosphate levels. Consistent timing of sample collection relative to dosing is critical for accurate data.
  • Pharmacodynamic Analysis: Hyperphosphatemia can be a surrogate marker for target engagement. Monitoring serum phosphate and other fibroblast growth factors (FGF19, 21, 23) can provide insights into the pharmacodynamic effects of this compound [3].

FAQs for Research Professionals

Q1: Is hyperphosphatemia a dose-limiting toxicity for this compound? No, hyperphosphatemia is typically not a dose-limiting toxicity. It is a common, on-target, and manageable adverse event that often correlates with FGFR inhibition, making it a useful pharmacodynamic marker in clinical trials [1] [3] [2].

Q2: How is hyperphosphatemia graded in trials if it's not in CTCAE? Some trials have used sponsor-defined criteria. For example, one this compound study defined Grade 1 as >ULN to 1.2x ULN; Grade 2 as >1.2 to 1.4x ULN; Grade 3 as >1.4 to 1.6x ULN; and Grade 4 as >1.6x ULN [3].

Q3: Does this compound have a differentiated safety profile compared to other FGFR inhibitors? Evidence suggests it might. Clinical data indicate a low incidence of certain FGFR inhibitor-class effects such as nail toxicities (7.5%), stomatitis (2.0%), and hand-foot syndrome (1.4%) [4] [6].

Research Gaps and Future Directions

The search results indicate that detailed, peer-reviewed protocols specifically for this compound-induced hyperphosphatemia in preclinical models are not publicly available. The information here is extrapolated from human clinical trials.

References

Derazantinib toxicity management retinal events

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Retinal Events with Derazantinib

The following table summarizes the quantitative data on retinal events from key this compound clinical trials:

Trial Identifier Study Population Retinal Event Incidence (All Grades) Reported as Citation
FIDES-01 (NCT03230318) Intrahepatic Cholangiocarcinoma (iCCA) 1.4% Retinal events [1] [2] [3]
FIDES-02 (NCT04045613) Metastatic Urothelial Cancer (mUC) 16.0% Treatment-related retinal events [4]
Phase 1/2 (NCT01752920) iCCA (FGFR2 fusion-positive) 41.4% Eye toxicity (broad term) [5]

The variation in reported incidence highlights the importance of context. The higher "eye toxicity" rate of 41.4% from the earlier trial is a broad term that can include non-retinal conditions like dry eye, which was a frequently reported event (24%) in later studies [1] [3]. The more specific term "retinal events" refers to rarer, more serious potential toxicities affecting the retina.

Monitoring & Management Protocol for Retinal Events

Proactive monitoring and prompt intervention are critical for managing FGFR inhibitor-associated ocular toxicity. The following workflow outlines a recommended protocol for clinical trials, based on general management principles for FGFR inhibitors [6].

Start Initiate this compound Treatment Baseline Baseline Ophthalmic Exam Start->Baseline Ongoing Routine Monitoring Baseline->Ongoing SymptomDiamond Patient Reports Visual Symptoms? Ongoing->SymptomDiamond Asymptomatic Continue scheduled monitoring and treatment SymptomDiamond->Asymptomatic No Symptomatic Urgent Ophthalmic Evaluation SymptomDiamond->Symptomatic Yes Asymptomatic->SymptomDiamond Ongoing Manage Manage Per Severity Symptomatic->Manage

Detailed Methodologies and Rationale
  • Baseline Comprehensive Ophthalmic Examination

    • Objective: To establish a pre-treatment status and identify any pre-existing retinal pathology.
    • Protocol: This should be performed by an ophthalmologist prior to the first dose. The examination must include:
      • Visual Acuity Test: Assessment of clarity of vision.
      • Dilated Fundus Examination: A critical step to visually inspect the retina and optic nerve for abnormalities.
      • Optical Coherence Tomography (OCT): A non-invasive imaging test that provides cross-sectional images of the retina, capable of detecting subtle fluid accumulation (serous retinal detachment) or structural changes that may not be visible otherwise [6].
  • Patient Education and Routine Symptom Monitoring

    • Objective: To empower patients to recognize and report symptoms early, enabling prompt intervention.
    • Protocol: Educate patients on the potential visual symptoms of retinal toxicity and instruct them to report any changes immediately. Key symptoms to report include:
      • Blurred Vision
      • Photopsia (perceiving flashes of light)
      • Floaters
      • Visual Field Defects (dark spots or shadows in vision) [6].
    • Clinical trials should include structured questioning about these symptoms at each cycle.
  • Management Based on Severity Grading

    • Objective: To mitigate ocular damage while preserving treatment continuity if safe and appropriate.
    • Protocol: The management strategy is dictated by the severity of the event, as graded by the ophthalmologist using criteria like CTCAE (Common Terminology Criteria for Adverse Events).
      • Grade 1 (Asymptomatic; clinical or diagnostic observations only): Continue this compound treatment with close monitoring.
      • Grade 2 (Symptomatic; limiting instrumental activities of daily living): Consider temporary treatment interruption until symptoms resolve to Grade ≤1. Dose reduction may be required upon re-initiation.
      • Grade 3-4 (More severe symptoms; limiting self-care or leading to vision loss): Permanently discontinue this compound, as recommended for FGFR inhibitors in general [6]. Specialist ophthalmologic care is mandatory.

Key Takeaways for Researchers

  • Low Incidence in iCCA: Retinal events requiring discontinuation appear to be rare in the cholangiocarcinoma population, which is the primary focus of this compound's development [1].
  • Class Effect: Retinal toxicity is a known class effect of FGFR inhibition, necessitating that vigilance is maintained even with agents like this compound that show a potentially lower incidence [3] [6].
  • Proactive Management is Key: The cornerstone of management is a proactive strategy that includes baseline screening, ongoing patient education, and a pre-defined plan for dose modification or discontinuation based on severity [6].

References

Clinical Dosing and Common Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard clinical dose used in trials and the most frequently reported adverse events (AEs) that would typically necessitate dose modifications [1] [2].

Aspect Details
Standard Dose 300 mg, administered orally once daily [1] [2].
Common Adverse Events (Any Grade) Hyperphosphatemia (elevated blood phosphate), Asthenia/Fatigue, Nausea, Increased liver transaminases, Dry mouth, Dry eye and other ocular toxicities [1] [2].

Most of these AEs were Grade 2 or less in severity. The phase 1 study established that doses above 300 mg QD showed a dose-dependent increase in toxicity [2].

Experimental Protocols for Preclinical Research

For your laboratory work, here are the methodologies used in recent studies to evaluate Derazantinib's effects, particularly on keloid fibroblasts (KFs).

Cell Viability Assay (CCK-8 Assay)

This protocol was used to determine the effect of this compound on cell proliferation [3].

  • Cell Seeding: Seed cells (e.g., human keloid fibroblasts) at a density of (1.0 \times 10^3) cells per well in a 96-well culture plate.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0, 0.16, 0.31, 0.63, 1.25, 2.5, and 5 µmol/L). The final concentration of the vehicle (DMSO) should be kept below 0.1% to avoid cytotoxic effects.
  • Incubation and Measurement: At the desired time points, add 10 µL of CCK-8 reagent to 100 µL of culture medium in each well. Incubate the plate for 3 hours at 37°C.
  • Data Collection: Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.
In Vivo Administration in Xenograft Models

This protocol outlines how this compound was administered to mice in efficacy studies [4].

  • Animal Models: Use immunodeficient mice, such as female NCr nu/nu or CB17 SCID mice.
  • Dosage: Administer this compound at various doses (e.g., 0, 25, 50, and 75 mg/kg).
  • Formulation: The drug can be formulated as a homogeneous suspension. For example, add the compound to a 1% Carboxymethyl cellulose (CMC-Na) solution and mix evenly to achieve the target concentration (e.g., ≥5 mg/mL).
  • Route and Frequency: Administer the suspension orally, typically on a daily schedule.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's primary mechanism and a general workflow for testing it in a keloid fibrosis model, based on the cited research.

G This compound This compound FGFR1_2_3 FGFR1/2/3 Dimerization & Autophosphorylation This compound->FGFR1_2_3 Inhibits Downstream Downstream Signaling (FRS2, ERK, etc.) FGFR1_2_3->Downstream Activates Cellular_Effects Cellular Processes (Proliferation, Migration, Collagen Production) Downstream->Cellular_Effects Promotes PAI1 PAI-1 Expression Downstream->PAI1 Upregulates Fibrosis Fibrosis Progression (e.g., Keloids) Cellular_Effects->Fibrosis Leads to PAI1->Fibrosis Promotes

G cluster_assays Key Assays Start Isolate Human Keloid Fibroblasts (KFs) InVitro In Vitro Treatment with this compound Start->InVitro Assays Functional Assays InVitro->Assays InVivo In Vivo Validation (Keloid Xenograft Mouse Model) Assays->InVivo A1 Cell Viability (CCK-8) A2 Migration/Invasion A3 Collagen Production (Masson Staining) A4 Gene/Protein Expression (qPCR, Western Blot) Analysis Analysis of FGFR1 and PAI-1 Expression InVivo->Analysis

Diagram 2: Experimental workflow for evaluating this compound in a keloid fibrosis model. This workflow outlines the key steps from in vitro testing to in vivo validation, as described in the research [3].

Important Considerations for Your Research

  • Biomarker-Driven Activity: this compound's efficacy is highly dependent on specific genetic alterations. It has shown the strongest antitumor activity in intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, with more modest effects in tumors with other FGFR2 alterations or in other cancer types like urothelial carcinoma [1] [5].
  • Consult Primary Sources: For definitive clinical dose modification schedules (e.g., how many days to interrupt treatment for a specific Grade of hyperphosphatemia), you will need to consult the full clinical trial protocols or official prescribing information, which are not fully detailed in the available search results.

References

Derazantinib handling elevated liver enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Liver Enzyme Elevations with Derazantinib

In a key phase 1/2 clinical trial of this compound for intrahepatic cholangiocarcinoma, liver-related adverse events were observed [1].

Table 1: Liver-Related Adverse Events in a Phase 1/2 Study of this compound (N=29) [1]

Adverse Event Category Overall Frequency (All Grades) Frequency of Grade ≥3
Hyperphosphatemia* Metabolism & nutrition disorders 75.9% (22 patients) Not Specified
Increased AST Investigations (Liver Enzyme) 27.6% (8 patients) 3.4% (1 patient)
Increased ALT Investigations (Liver Enzyme) 20.7% (6 patients) 3.4% (1 patient)
Increased Blood ALP Investigations (Liver Enzyme) 10.3% (3 patients) 0%

Note: Hyperphosphatemia is an on-target effect of FGFR inhibition and is considered a pharmacodynamic marker, not a direct liver toxicity [1].

Diagnostic Framework for Liver Injury

For research and clinical trial safety monitoring, a structured approach is used to classify liver injury patterns. The R-value is a key tool for this, helping to determine if the injury is primarily hepatocellular, cholestatic, or mixed [2] [3].

R-value = (ALT / ULN) / (ALP / ULN)

  • Hepatocellular pattern: R-value ≥5
  • Cholestatic pattern: R-value ≤2
  • Mixed pattern: R-value between 2 and 5 [2] [3]

The following diagram illustrates a diagnostic workflow for investigating elevated liver enzymes in a patient on this compound, integrating the R-value calculation.

Start Elevated Liver Enzymes in this compound Trial Subject Step1 Confirm Elevation Repeat LFTs, check bilirubin, INR Start->Step1 Step2 Calculate R-Value R = (ALT/ULN) / (ALP/ULN) Step1->Step2 Step3 Classify Injury Pattern Step2->Step3 Hepatocellular Hepatocellular (R ≥ 5) Step3->Hepatocellular Cholestatic Cholestatic (R ≤ 2) Step3->Cholestatic Mixed Mixed (2 < R < 5) Step3->Mixed H1 Exclude other causes: • Viral hepatitis (HAV, HBV, HCV) • Ischemic injury • Other hepatotoxins Hepatocellular->H1 C1 Exclude other causes: • Biliary obstruction • Sepsis • Autoimmune disease (PBC, PSC) Cholestatic->C1 M1 Exclude other causes: • Drug-Induced Liver Injury (DILI) • Autoimmune hepatitis Mixed->M1 Action Correlate with: • Drug plasma levels • Timing of onset • Other lab/imaging data H1->Action C1->Action M1->Action

Frequently Asked Questions for Researchers

What is the typical onset and course of this compound-related liver enzyme elevations? Clinical data indicates that these elevations can occur during treatment. The time to onset for drug-induced liver injury is typically between 5 days and 3 months after starting a medication, though there is variability [2]. Monitoring liver function tests (LFTs) throughout the treatment cycle is crucial for characterizing the kinetics of this adverse event.

How should liver enzyme elevations be managed in a trial protocol? Based on the referenced study, management included dose interruption until toxicity resolved and dose reduction (e.g., from 300 mg QD to 200 mg or 100 mg QD) for specific grades of toxicity [1]. The study permitted a maximum of two dose reductions. A detailed protocol should define specific thresholds for dose modification based on CTCAE grades and the persistence of elevation.

Are there any confounding factors for liver injury in the target population? Yes. Patients with intrahepatic cholangiocarcinoma often have underlying liver conditions, such as primary sclerosing cholangitis (PSC), chronic viral hepatitis, or cirrhosis, which can independently cause abnormal LFTs [4] [5]. Differentiating the background disease pattern from a drug-induced signal is a critical step in the analysis. The diagnostic workflow above helps address this challenge.

References

What is the incidence and characteristics of Derazantinib-associated fatigue?

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trials have consistently reported asthenia and fatigue as one of the most frequent adverse events associated with Derazantinib. The quantitative data from key studies is summarized in the table below.

Trial / Study Identifier Patient Population Incidence of Asthenia/Fatigue (All Grades) Notes
FIDES-01 Trial (Phase 2) [1] iCCA patients with FGFR2 aberrations (N=143) 34% Most adverse events were Grade 2 or less.
Phase 1/2 Study (NCT01752920) [2] [3] iCCA patients with FGFR2 fusions (N=29) 69.0% (all grades); 27.6% (Grade ≥3 AEs overall) This study reported a higher incidence, providing a broader safety profile.

How should fatigue be monitored and managed in a clinical setting?

A proactive and structured approach is recommended for monitoring and managing this side effect.

  • Proactive Monitoring: Implement routine assessment for fatigue using standardized tools (e.g., CTCAE criteria) from the start of therapy and at every clinical visit [4].
  • Dose Interruption and Modification: Clinical protocols for this compound have allowed for dose interruption until the toxicity resolves, followed by a dose reduction to a lower level (e.g., from 300 mg to 200 mg or 100 mg daily) if necessary [2].
  • Supportive Care: Educate patients and clinical staff on foundational management strategies, such as energy conservation techniques, maintaining adequate hydration and nutrition, and managing other contributing side effects like nausea [1].

What experimental protocols are used to assess this compound's safety?

The data on asthenia and fatigue are collected through structured clinical trial designs and safety assessments.

  • Trial Design: The efficacy and safety of this compound were evaluated in open-label, single-arm studies in patients with advanced iCCA who had progressed on prior chemotherapy [1] [2].
  • Safety Assessments: In these trials, safety was assessed through continuous monitoring of adverse events (AEs), vital signs, and laboratory parameters (hematology and clinical biochemistry). AEs were graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [2].
  • Regulatory Framework: All clinical investigations of new drugs require an Investigational New Drug (IND) application to the FDA. The study must be approved and monitored by an Institutional Review Board (IRB) to ensure the protection of human subjects, and all participants must provide informed consent [4].

What are the recommended steps for clinical management?

The following workflow visualizes the management strategy for this compound-associated fatigue based on the clinical trial protocols.

How can research into fatigue management be advanced?

For researchers designing future trials, consider these approaches to build upon existing knowledge:

  • Systematic Data Collection: Implement detailed patient-reported outcome (PRO) instruments to capture the subjective impact of fatigue more precisely than CTCAE grading alone.
  • Explore Contributing Factors: Investigate the relationship between fatigue and other common AEs of this compound, such as hyperphosphatemia, to determine if there are shared physiological mechanisms [1] [2].
  • Review Broader Class Effects: Analyze safety data from other FGFR inhibitors (e.g., pemigatinib) to understand if management strategies for class-wide fatigue are emerging [5].

References

Incidence of Dry Mouth and Dry Eye with Derazantinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative data available from clinical trials:

Adverse Event Incidence (Any Grade) Source (Trial) Notes
Dry Mouth 27% FIDES-01 (Phase 2) [1] [2] Majority of events were low grade (Grade 1 or 2).
Dry Eye 23% FIDES-01 (Phase 2) [1] [2] Majority of events were low grade (Grade 1 or 2).

These adverse events are recognized as on-target class effects of FGFR inhibition [3] [4]. The available data indicates that with Derazantinib, these side effects occur with a low incidence compared to other FGFR inhibitors and are typically mild to moderate in severity [4] [2].

Proposed Management Strategies for Oral and Ocular AEs

While direct references for this compound are limited, the following strategies are recommended for managing similar side effects from FGFR inhibitors in general [3].

For Dry Mouth (Xerostomia)
  • Salivary Stimulants: Use sugar-free gum or candies to promote natural saliva production.
  • Mucoprotective Agents & Oral Rinses: Consider pilocarpine or baking soda rinses. Moisturizing mouth sprays and mucosa-coating agents can also provide relief [3] [5].
  • General Care: Maintain adequate hydration and practice meticulous oral hygiene.
For Dry Eye (Xerophthalmia)
  • Lubrication: Regular use of preservative-free artificial tears during the day and lubricating ointments at night.
  • Ophthalmology Consultation: For persistent symptoms, referral to an eye care specialist is recommended. They may prescribe anti-inflammatory eye drops (e.g., cyclosporine).
  • Environmental Adjustments: Use a humidifier and avoid direct exposure to air conditioning or fans [3].

Science of FGFR Inhibitor Side Effects

The diagram below illustrates the biological mechanism behind these side effects.

G This compound This compound Inhibition Inhibition of FGFR Signaling This compound->Inhibition FGFR_Signaling FGFR Signaling in Healthy Tissues Salivary_Gland Disrupted Function of Salivary Glands Inhibition->Salivary_Gland Lacrimal_Gland Disrupted Function of Lacrimal Glands Inhibition->Lacrimal_Gland Dry_Mouth Dry Mouth (Xerostomia) Salivary_Gland->Dry_Mouth Dry_Eye Dry Eye (Xerophthalmia) Lacrimal_Gland->Dry_Eye

FGFR signaling is crucial for the normal function and maintenance of various tissues, including the salivary and lacrimal glands [3]. This compound, as a pan-FGFR inhibitor, targets these receptors not only in cancer cells but also in healthy tissues. This "on-target" inhibition disrupts the function of these glands, leading to reduced saliva and tear production, which clinically presents as dry mouth and dry eye [3] [4].

Key Takeaways for Researchers

  • Monitor and Document: Consistently track the incidence and severity of dry mouth and dry eye in preclinical and clinical studies using standardized grading scales (e.g., CTCAE).
  • Proactive Management: Given that these are class effects, consider integrating prophylactic measures and the management strategies outlined above into study protocols.
  • Differentiated Profile: Note that this compound appears to have a lower incidence of certain FGFR inhibitor class effects (like severe hand-foot syndrome, stomatitis, and nail toxicity) compared to other drugs in its class [4] [2].

References

Derazantinib combination therapy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

The table below summarizes the most frequent drug-related adverse events (AEs) observed in clinical trials of Derazantinib, both as a monotherapy and in combination with other agents [1] [2] [3].

Adverse Event Frequency & Typical Severity Relationship to FGFR Inhibition
Hyperphosphatemia Very Common (Manageable with diet, dose adjustment) Class Effect (On-target)
Asthenia/Fatigue Very Common Common with TKIs
Increased Liver Enzymes Common (Requires monitoring) Common with TKIs
Nausea Common Common with TKIs
Dry Mouth Common Class Effect
Dry Eye Common Class Effect
Dysgeusia (Taste Disturbance) Common Class Effect
Diarrhea Common Common with TKIs
Ocular Events (e.g., Retinopathy) Less Common (but requires specialist monitoring) Class Effect
Stomatitis Less Common Class Effect
Hand-Foot Syndrome Less Common Class Effect

Management Protocols for Common Adverse Events

Proactive management is key to ensuring patients can continue treatment and derive optimal clinical benefit. The following guidelines are synthesized from clinical trial practices and review literature [4] [5].

Hyperphosphatemia
  • Mechanism: An on-target effect of FGFR inhibition, as FGFR signaling regulates phosphate metabolism.
  • Monitoring: Regular serum phosphate level checks.
  • Management:
    • Dietary Intervention: Implement a low-phosphate diet at the start of therapy. Avoid foods like dairy products, nuts, and whole grains.
    • Phosphate-Lowering Agents: Use phosphate binders (e.g., sevelamer) if dietary changes are insufficient.
    • Dose Modification: Consider dose reduction or treatment interruption for persistent or severe hyperphosphatemia.
Dermatologic Events
  • Nail Toxicities (e.g., onycholysis):
    • Prevention: Keep nails trimmed and short; avoid trauma, manicures, and gel/acrylic nails.
    • Management: Topical antibiotics (e.g., clindamycin) for surrounding inflammation.
  • Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome):
    • Prevention: Wear thick, comfortable footwear; avoid friction and prolonged pressure on hands and feet.
    • Management: Use moisturizing creams containing urea or salicylic acid; consider topical corticosteroids for redness and pain.
  • Alopecia & Dry Skin:
    • Management: Minoxidil may help manage alopecia. Use non-irritating, alcohol-free moisturizers for dry skin.
Ocular Events
  • Dry Eye:
    • Management: Liberal use of preservative-free artificial tears and lubricating eye drops.
  • Retinopathy:
    • Monitoring: Regular ophthalmologic examinations (e.g., optical coherence tomography) are recommended at baseline and during treatment.
    • Management: If visual symptoms occur, promptly refer to an ophthalmologist. Treatment may involve dose interruption or reduction.
Gastrointestinal Events
  • Stomatitis:
    • Management: Use baking soda rinses, mucosa-coating agents (e.g., sucralfate), and topical anesthetics (e.g., lidocaine) for pain relief.
  • Diarrhea:
    • Management: Manage with loperamide and ensure adequate hydration.
  • Dry Mouth:
    • Management: Use salivary stimulants (e.g., sugar-free gum), saliva substitutes, and maintain good oral hygiene.

Experimental Workflow for Safety Monitoring

For researchers designing preclinical and clinical studies, the following workflow outlines a systematic approach to monitoring and investigating this compound's safety.

G Start Initiate this compound Treatment Lab Regular Serum Phosphate &    Liver Enzyme Monitoring Start->Lab Clinical Clinical Assessment for    Dermatologic & GI AEs Start->Clinical Ophthalmo Baseline & Periodic    Ophthalmologic Exam Start->Ophthalmo Grading Grade Adverse Event    per CTCAE Criteria Lab->Grading Clinical->Grading Ophthalmo->Grading Decision Dose Modification    Required? Grading->Decision Manage Implement Specific    Management Protocol Decision->Manage Yes (Grade ≥2) Continue Continue Treatment    with Supportive Care Decision->Continue No (Grade 1) Manage->Continue

Frequently Asked Questions (FAQs)

Q1: How does the safety profile of this compound compare to other FGFR inhibitors? A1: Clinical data suggests that this compound has a well-manageable safety profile with a notably low incidence of certain class effects like nail toxicities, stomatitis, hand-foot syndrome, and retinal effects compared to some other FGFR inhibitors [2]. However, the core on-target toxicities, such as hyperphosphatemia, are still expected.

Q2: Are there specific drug-drug interactions to consider in combination therapy? A2: While the search results do not list specific pharmacokinetic interactions, the combination of this compound with atezolizumab (an anti-PD-L1 antibody) was clinically tested, and a recommended Phase 2 dose was established (this compound 300 mg QD + atezolizumab 1200 mg Q3W), indicating the combination's safety was manageable [3] [6]. Standard TKI interaction checks (e.g., with CYP450 inducers/inhibitors) should be performed.

Q3: What is the recommended course of action for asymptomatic hyperphosphatemia? A3: Asymptomatic hyperphosphatemia should not be ignored. Proactive management with a low-phosphate diet and/or phosphate binders should be initiated to prevent levels from rising to a point that requires dose reduction [4].

Q4: Were there any unique safety signals in the combination therapy trials? A4: The available data from the FIDES-02 trial concluded that this compound in combination with atezolizumab was well-tolerated, with no unexpected safety signals reported beyond the known profiles of each drug [3] [6].

References

Derazantinib intensified dose regimen 400mg daily

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Clinical Data

Derazantinib is an orally bioavailable, ATP-competitive, small-molecule, multi-kinase inhibitor. Its primary activity is against FGFR1, FGFR2, and FGFR3, but it also inhibits other kinases like RET, DDR2, PDGFRβ, and CSF1R [1] [2].

The table below summarizes key biochemical and clinical data:

Aspect Details
Primary Target (IC₅₀) FGFR2 (1.8 nM), FGFR1/3 (4.5 nM) [1]
Other Kinase Targets (IC₅₀) RET (3 nM), DDR2 (3.6 nM), PDGFRβ (4.1 nM) [1]
Established Dose (iCCA) 300 mg, once daily [3] [4]
Intensified Dose (Investigational) 400 mg, once daily (in urothelial cancer studies) [4]
Efficacy at 300mg (iCCA) ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months [4]
Common Adverse Events (All Grades) Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [3]

The intensified 400 mg daily dose is being evaluated in the FIDES-02 trial (NCT04045613) for patients with metastatic urothelial cancer [4]. Based on interim efficacy data, the 300 mg dose in FGFR inhibitor-naïve urothelial cancer did not meet expansion criteria, prompting investigation of the 400 mg dose to potentially achieve greater clinical benefit [4].

Experimental Protocols

For researchers, here are standardized protocols for key experiments involving this compound, based on preclinical studies [1].

Protocol 1: Enzyme Assay for FGFR Inhibition
  • Objective: To determine the inhibitory activity (IC₅₀) of this compound against recombinant FGFR1 or FGFR2 kinase.
  • Materials: Recombinant FGFR1/FGFR2 protein, ATP, biotinylated PYK2 peptide substrate, assay buffer (50 mM Tris pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl₂, 1 mM EGTA, 10% glycerol, 0.1 mM Na₃PO₄, 1 mM DTT), detection beads, this compound titrated in DMSO.
  • Procedure:
    • Pre-incubate this compound (or vehicle) with the enzyme in a reaction plate for 30 minutes.
    • Initiate the reaction by adding ATP and substrate (final volume 25 µL).
    • Incubate at room temperature for 60 minutes.
    • Stop the reaction with a stop/detection mixture containing EDTA and AlphaScreen beads.
    • Incubate in the dark for 60 minutes and read the plates using a suitable plate reader.
  • Data Analysis: IC₅₀ values are calculated from the dose-response data. For tight-binding inhibitors where the enzyme concentration exceeds the IC₅₀, convert IC₅₀ to Ki values [1].
Protocol 2: Cell Proliferation and Viability Assay
  • Objective: To assess the anti-proliferative effect of this compound on FGFR-dysregulated cell lines.
  • Materials: FGFR-addicted cell lines (e.g., SNU-16, NCI-H716), cell culture media, this compound, 96-well plates, trichloroacetic acid (TCA), sulforhodamine B (SRB) dye.
  • Procedure:
    • Plate cells in 96-well plates and allow to adhere for 24 hours.
    • Treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM) for 72 hours.
    • Fix cells with 50% TCA at 4°C for 1 hour.
    • Stain with 0.4% SRB for 1 hour.
    • Wash, air dry, and solubilize the protein-bound dye with 10 mM Tris base.
    • Measure absorbance at 490 nm.
  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis of the dose-response curve [1].

Resistance Mechanisms and Signaling Pathways

A primary challenge with FGFR inhibitors like this compound is acquired resistance. Research indicates that resistance can arise through convergent genomic evolution in the MAPK signaling pathway [5].

The following diagram illustrates the FGFR signaling pathway and documented resistance mechanisms to this compound, which is crucial for developing combination therapies.

derazantinib_pathway FGF_Ligand FGF Ligand FGFR2_Fusion FGFR2 Fusion FGF_Ligand->FGFR2_Fusion FGFR_Signal Activated FGFR Signal FGFR2_Fusion->FGFR_Signal Activation This compound This compound (FGFR Inhibitor) This compound->FGFR_Signal Inhibits MAPK_Pathway MAPK Pathway (Proliferation, Survival) FGFR_Signal->MAPK_Pathway Resistance Acquired Resistance Mechanisms FGFR_Signal->Resistance Cell_Growth Tumor Cell Growth MAPK_Pathway->Cell_Growth FGFR2_Mutations Secondary FGFR2 Mutations Resistance->FGFR2_Mutations MAPK_Alterations MAPK Pathway Alterations (KRAS G12D, BRAF V600E, NRAS mutations) Resistance->MAPK_Alterations Bypass_Signaling Bypass Signaling Activation Resistance->Bypass_Signaling p1 FGFR2_Mutations->p1 p2 MAPK_Alterations->p2 p3 Bypass_Signaling->p3 p1->FGFR_Signal Bypasses Inhibition p2->MAPK_Pathway Reactivates p3->MAPK_Pathway Activates

Technical Support & Troubleshooting

Based on clinical and preclinical data, here are answers to potential technical and research questions.

  • Q: What is the rationale for exploring a 400 mg daily dose of this compound?

    • A: The 400 mg dose is being evaluated in urothelial cancer to overcome potential insufficient target inhibition at 300 mg, aiming to improve efficacy after interim data showed the lower dose did not meet expansion criteria in the FIDES-02 trial [4].
  • Q: How should hyperphosphatemia be managed as an on-target adverse event?

    • A: Hyperphosphatemia is a pharmacodynamic marker of FGFR inhibition. It should be monitored and managed per pre-defined criteria, which may include dietary counseling, phosphate binders, and dose modification if severe [3].
  • Q: What are the potential mechanisms of acquired resistance to this compound?

    • A: Resistance can occur via on-target mutations in the FGFR2 kinase domain or off-target alterations that reactivate the MAPK pathway, such as new mutations in KRAS, NRAS, or BRAF [5]. Combination strategies with MEK inhibitors are under investigation to overcome this [5].

References

Guide to Adverse Event Management & Dose Modification

Author: Smolecule Technical Support Team. Date: February 2026

In the phase 1/2 clinical trial for intrahepatic cholangiocarcinoma, the recommended Phase 2 dose (RP2D) was 300 mg once daily. Treatment continued until disease progression or unacceptable toxicity [1] [2]. The following table outlines the common adverse events (AEs) and their management.

Table 1: Common Adverse Events and Management Strategies for Derazantinib

Adverse Event Incidence (All Grades) Management Strategies Reference
Hyperphosphatemia 75.9% Careful monitoring, dose reduction/interruption, prophylactic low-phosphate diet, phosphate-lowering therapy [1] [3]. [1] [3]
Asthenia/Fatigue 69.0% Managed through dose interruption and/or reduction [1] [2]. [1] [2]
Ocular Toxicity 41.4% Managed by withholding the drug or adjusting the dose [1] [3]. [1] [3]
Other AEs (e.g., dermatological, gastrointestinal) Not specified for this compound For FGFR inhibitors as a class: use moisturizers for dry skin, loperamide for diarrhea, and baking soda rinses for stomatitis [3]. [3]

Dose Modification Protocol: The clinical trial allowed for dose interruption until toxicity resolved and a maximum of two dose reductions (first to 200 mg QD, then to 100 mg QD) based on the grade of toxicity [2].

Mechanistic Insight: FGFR Inhibition and Hyperphosphatemia

Hyperphosphatemia is an on-target, mechanism-based adverse event of FGFR inhibition. The FGFR signaling pathway is a key regulator of phosphate homeostasis. The diagram below illustrates how this compound inhibition leads to this common side effect.

fgfr_phosphate_pathway Mechanism of FGFR Inhibitor-Induced Hyperphosphatemia FGF23 FGF23 Phosphate Serum Phosphate FGF23->Phosphate  Promotes Excretion FGFR FGFR/Klotho Complex This compound This compound This compound->Phosphate  Leads to Increase FGERT FGERT This compound->FGERT  Inhibits FGERT->FGF23  Activates

This compound is a potent, ATP-competitive pan-FGFR inhibitor that targets FGFR1, FGFR2, and FGFR3 [4]. The FGF23-Klotho-FGFR complex normally functions as a central regulator of phosphate metabolism [5]. By blocking FGFR signaling, this compound disrupts the FGF23-mediated pathway that promotes renal phosphate excretion, leading to the accumulation of phosphate in the blood, observed as hyperphosphatemia [1] [2] [3].

FAQ for Researchers and Clinicians

Q1: What is the recommended phase 2 dose of this compound that these criteria are based on? A1: The safety and interruption criteria are primarily derived from studies using the recommended phase 2 dose of 300 mg administered orally once daily [1] [2].

Q2: Is hyperphosphatemia a serious concern during treatment? A2: While very common (75.9%), it is generally a manageable on-target effect. The trial used a specific grading scale (not CTCAE) and defined Grade 3 hyperphosphatemia as levels from 1.4 to 1.6 times the upper limit of normal (ULN), requiring medical treatment [2]. Proactive monitoring and intervention are crucial.

Q3: Are there any contraindications for starting this compound? A3: The clinical trial enrolled patients with unresectable or metastatic FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma who had progressed after, or were not eligible for, at least one prior systemic therapy [1] [2]. Treatment of patients without the FGFR2 fusion is not indicated based on this data.

References

Efficacy Comparison of FGFR Inhibitors in Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Trial Name / Phase Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Derazantinib FIDES-01 (Phase 2) [1] [2] iCCA, FGFR2 fusions (2nd line+) 21.4% 75.7% 8.0 months 17.2 months
This compound FIDES-01 (Phase 2) [1] [2] iCCA, FGFR2 mutations/amplifications (2nd line+) 6.5% 58.1% 8.3 months 15.9 months
Pemigatinib FIGHT-202 (Phase 2) [3] [4] CCA, FGFR2 fusions/rearrangements (2nd line+) 35.5% 82% (SD≥16 wks) 6.9 months 21.1 months
Infigratinib (Phase 2) [4] CCA, FGFR2 fusion (2nd line+) 18.8% 83.3% - -
Futibatinib FOENIX-CCA2 (Phase 2) [4] iCCA, FGFR2 fusions/rearrangements (2nd line+) 41.7% 82.5% 8.9 months 73.1% (12-month OS rate)

Key Experimental Protocols and Context

For a accurate interpretation of the data, it is essential to understand the methodologies behind these key trials.

  • FIDES-01 Trial (this compound) [1] [2]:

    • Design: This was an open-label, single-arm, Phase 2 study.
    • Patient Selection: Enrolled patients with inoperable or advanced intrahepatic CCA (iCCA) who had received at least one prior line of chemotherapy. FGFR2 alterations (fusions, mutations, or amplifications) were centrally confirmed using fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).
    • Dosing: Patients received this compound 300 mg orally once daily until disease progression or unacceptable toxicity.
    • Endpoints: The primary endpoints were Objective Response Rate (ORR) for the fusion cohort and PFS for the mutations/amplifications cohort, both assessed by central radiology review.
  • FIGHT-202 Trial (Pemigatinib) [3]:

    • Design: This was a multicentre, open-label, Phase 2 study.
    • Patient Selection: Focused on patients with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior therapy. Patients were grouped based on their FGFR2 alteration status (fusions/rearrangements, other alterations, or no alterations).
    • Dosing: Pemigatinib was given at 13.5 mg orally once daily in a cyclical regimen (2 weeks on, 1 week off).
    • Endpoints: The primary endpoint was ORR in the cohort of patients with FGFR2 fusions or rearrangements, as assessed by an independent review committee.
  • FOENIX-CCA2 Trial (Futibatinib) [4]:

    • Design: This was a global, single-arm, Phase 2 study.
    • Patient Selection: Enrolled patients with unresectable, metastatic iCCA harboring FGFR2 gene fusions or rearrangements who had received one or more prior lines of systemic therapy.
    • Dosing: Futibatinib was administered at 20 mg orally once daily.
    • Endpoints: The primary endpoint was ORR as assessed by an independent central review.

Mechanisms of Action and Resistance

The efficacy of these agents is tied to their mechanism and the inevitable development of resistance.

  • FGFR Signaling Pathway: FGFR inhibitors work by blocking the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates the core signaling mechanism these drugs target.

    G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds with HSPG co-factor HSPG Heparan Sulfate Proteoglycan (HSPG) HSPG->FGF FRS2 Adaptor Protein (FRS2) FGFR->FRS2 Autophosphorylation & Activation PLCG PLCγ FGFR->PLCG RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NuclearP Nuclear Processes (Proliferation, Survival) ERK->NuclearP AKT AKT PI3K->AKT AKT->NuclearP PKC PKC PLCG->PKC

    FGFR Signaling Pathway and Inhibitor Target: FGF ligands bind to FGFR with HSPG as a co-factor, leading to receptor dimerization and autophosphorylation. This activates key downstream pathways (RAS/RAF/MEK/ERK, PI3K/AKT, PLCγ/PKC) that drive cell proliferation and survival [5] [6]. FGFR inhibitors block this signaling at the receptor level.

  • Resistance Mechanisms: A significant challenge with all FGFR inhibitors is acquired resistance [3] [4].

    • On-target mutations: Secondary mutations can occur in the FGFR2 kinase domain (e.g., gatekeeper mutations), reducing the drug's ability to bind effectively [3].
    • Off-target resistance: Cancer cells can activate alternative signaling pathways, such as the EGFR-dependent pathway, creating a "bypass" mechanism to sustain growth even when FGFR is blocked [3].
    • Overcoming resistance: Research is exploring next-generation inhibitors, such as irreversible FGFR inhibitors (e.g., futibatinib) that may overcome gatekeeper mutations, and combination therapies targeting both FGFR and parallel pathways like EGFR [3].

Key Comparative Insights for Professionals

  • Efficacy Profile: this compound shows broad activity across different FGFR2 alteration types (fusions, mutations, amplifications), though with higher ORR in fusion-positive patients [1] [2]. In direct comparison, pemigatinib and futibatinib have reported higher ORRs, but these are in populations restricted to fusions/rearrangements only [3] [4].
  • Toxicity Spectrum: While not the focus of this guide, the safety profiles differ. This compound's safety data indicates a potentially lower incidence of some class-effect adverse events like nail problems, hand-foot syndrome, and hyperphosphatemia compared to other inhibitors, which is a relevant consideration for clinical management [2].
  • Research Gaps: A critical point is the absence of head-to-head clinical trials [4]. All cross-trial comparisons are inherently limited by differences in patient populations, prior therapies, and trial designs.

References

Derazantinib safety profile comparison erdafitinib pemigatinib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

Drug Name Target Approved Indications (Examples) Common Adverse Events (AEs) Characteristic / Management Tips
Erdafitinib Pan-FGFR kinase inhibitor [1] [2] [3] Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations [1] [2] [3] Stomatitis, hyponatremia [1]; Dermatologic/nail disorders, central serous chorioretinopathy (eye disorder), hyperphosphatemia [3] Hyperphosphatemia is an on-target effect; managed with dose modifications and phosphate-lowering agents [3]. Ocular disorders require regular monitoring [3].
Pemigatinib FGFR1, FGFR2, FGFR3 inhibitor [4] Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement [5] [6] [4] Hyperphosphatemia, alopecia, diarrhea, dysgeusia, fatigue, ocular disorders [5] [6] [4] Hyperphosphatemia is a common on-target AE; managed through dose adjustments [5] [6]. Nephrolithiasis identified as a potential signal in real-world data [4].
Derazantinib FGFR inhibitor (with additional CSF1R activity) [7] Proof of concept in bile duct cancer; studies in bladder/gastric cancer ongoing [7] Appears to have a differentiated profile with reports of reduced retinal side effects, stomatitis, hand-foot syndrome, and nail toxicity compared to peers [7] Potential differentiation may lie in better tolerability and a strategy for dose intensification, especially in combinations [7].

Key Efficacy and Safety Insights

The information below expands on the data in the table and covers insights from clinical trials and post-marketing surveillance.

  • Erdafitinib Efficacy and Safety: In a Phase 2 study for urothelial carcinoma, Erdafitinib demonstrated an objective response rate of 40% [1]. Its safety profile is characterized by dermatologic, nail, and ocular disorders [3]. A matching-adjusted indirect comparison (MAIC) study suggested that Erdafitinib might have a slightly higher incidence of adverse events compared to Enfortumab Vedotin, but these events were generally less severe [2].

  • Pemigatinib Safety Analysis: A systematic review confirmed that hyperphosphatemia and other AEs associated with Pemigatinib (and other FGFR inhibitors) are effectively managed through dose modulation [5] [6]. A pharmacovigilance study mining the FDA FAERS database detected nephrolithiasis as a significant adverse event signal not originally highlighted on the drug label, suggesting an area for clinical vigilance [4].

  • This compound's Potential Differentiation: One analysis posits that this compound's distinct kinase inhibition profile may result in a more favorable tolerability profile, specifically with reuced incidence of retinal toxicity, stomatitis, hand-foot syndrome, and nail toxicity compared to other FGFR inhibitors [7]. This improved safety profile could allow for dose intensification strategies and provide an advantage in combination therapies with checkpoint inhibitors [7].

FGFR Inhibitor Class Signaling Pathway

The following diagram illustrates the common mechanism of action for FGFR inhibitors, which underpins both their efficacy and characteristic side effects like hyperphosphatemia.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds Downstream Downstream Signaling (JAK/STAT, MAPK, PI3K/AKT) FGFR->Downstream Activates Inhibitor FGFR Inhibitor (e.g., Erdafitinib, Pemigatinib) Inhibitor->FGFR Inhibits Effects Cellular Effects (Proliferation, Survival) Downstream->Effects Promotes

This shared mechanism explains the class-effect adverse events. A primary on-target effect is hyperphosphatemia, because FGFR signaling inhibition reduces the renal reabsorption of phosphate [5] [6] [3]. Other common AEs like nail disorders, alopecia, and mucosal inflammation (stomatitis) are linked to FGFR's role in regulating epithelial cell growth and differentiation [5] [6] [3].

Final Summary

  • For Erdafitinib and Pemigatinib: Robust safety and efficacy data are available from clinical trials and post-marketing studies. Their profiles are characterized by on-target AEs like hyperphosphatemia and ocular/dermatologic events, which are generally manageable with dose adjustments [5] [1] [6].
  • For this compound: A direct, data-driven comparison is currently not possible. Available commentary suggests a potentially differentiated safety profile with fewer retinal and dermatologic events, but this lacks comprehensive quantitative support from large studies [7].

References

Derazantinib clinical activity FGFR2 mutations amplifications

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Methodologies

The clinical data for derazantinib were generated through rigorous clinical trial designs. Here are the detailed methodologies for the key studies cited.

  • Study Design: The primary efficacy data comes from a multicenter, phase 1/2, open-label study (NCT01752920) [1].
  • Patient Cohort: The study enrolled 29 adult patients with histologically confirmed, unresectable iCCA and centrally or locally confirmed FGFR2 gene fusions (detected by Next-Generation Sequencing or FISH). The vast majority (27 of 29) had progressed after at least one prior systemic therapy [1].
  • Intervention: Patients received this compound at the recommended phase 2 dose (RP2D) of 300 mg once daily in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or consent withdrawal [1].
  • Endpoints and Assessments:
    • Primary Endpoint: Safety and tolerability.
    • Efficacy Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR).
    • Tumor Response: Assessed by independent local radiologists using CT or MRI scans every 8 weeks, according to RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1 [1].
    • Safety: Monitored via adverse events (AEs), vital signs, and laboratory values, with AEs graded per CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [1].

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, ATP-competitive, multi-kinase inhibitor. Its primary anti-tumor activity in iCCA is attributed to its potent pan-FGFR activity, specifically targeting FGFR1, FGFR2, and FGFR3 kinases [2] [3]. It also inhibits other kinases, including CSF1R and VEGFR2, which may contribute to its differentiated profile [2].

The diagram below illustrates how FGFR2 alterations drive tumor growth and how this compound intervenes.

G FGFR2 Signaling and this compound Inhibition FGFR2_Alt FGFR2 Alteration (Fusion/Amplification) Dimerization Ligand-Independent Dimerization & Activation FGFR2_Alt->Dimerization Downstream Activation of Downstream Pathways (RAS/MAPK, PI3K/AKT, PLCγ) Dimerization->Downstream Outcome Cell Proliferation Survival Tumor Growth Downstream->Outcome This compound This compound (Pan-FGFR Inhibitor) This compound->Dimerization  Inhibits

Comparison with Other FGFR Inhibitors

This compound is part of a growing class of FGFR inhibitors under investigation for iCCA. The table below places its performance in context with other agents in development. Note that cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.

Feature This compound Pemigatinib Futibatinib (investigational)
FGFR Target Profile Pan-FGFR (FGFR1-3) [2] [3] Selective for FGFR1, 2, 3 [4] Irreversible Pan-FGFR inhibitor [4]
Key Trial Identifier NCT01752920 [1], NCT03230318 [3] FIGHT-202 (NCT02924376) [4] FOENIX-CCA3 [4]
ORR in iCCA (Phase 2) 20.7% (FGFR2 fusions) [1] 3% CR, 40% PR (FGFR2 fusions/rearrangements) [4] Data not in search results
Median PFS 5.7 months [1] 6.3 - 8.7 months [4] Data not in search results
Notable Safety Profile Hyperphosphataemia, asthenia, eye toxicity [1] Hyperphosphataemia, alopecia, diarrhoea, ocular toxicity [4] Data not in search results
Distinguishing Features Additional activity against CSF1R & VEGFR2 [2] First FGFR inhibitor approved in iCCA [4] Potential to overcome acquired resistance mutations [4]

Research Implications and Future Directions

The development of this compound highlights several key points and ongoing challenges in the field of precision oncology for cholangiocarcinoma:

  • Biomarker-Driven Treatment: The efficacy of this compound reinforces that molecular profiling is essential for identifying iCCA patients who may benefit from FGFR-targeted therapy [4] [2].
  • Ongoing Research: The pivotal FIDES-01 (NCT03230318) phase II trial is ongoing to confirm the activity of this compound. This study includes separate cohorts for patients with FGFR2 fusions and those with FGFR2 mutations or amplifications, which will provide further clarity on its spectrum of efficacy [3].
  • Addressing Resistance: A significant challenge with current FGFR inhibitors is the development of acquired resistance. Strategies to overcome this include the development of more selective or irreversible inhibitors (like futibatinib) and combination therapies [4].
  • Expanding Applications: Research is exploring this compound in other settings, such as in combination with the immunotherapy atezolizumab in urothelial carcinoma (FIDES-02, NCT04045613), leveraging its additional CSF1R inhibitory activity [3].

References

Derazantinib disease control rate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Derazantinib Efficacy Data at a Glance

Efficacy Parameter Result (from Phase 1/2 Study NCT01752920)
Disease Control Rate (DCR) 82.8% [1] [2]
Overall Response Rate (ORR) 20.7% [1] [2]
Median Progression-Free Survival (PFS) 5.7 months [1] [2]
Patient Population Adults with unresectable iCCA with FGFR2 fusion, post-chemotherapy [2]
Recommended Phase 2 Dose 300 mg, once daily [2]

Key Experimental Protocol from the Clinical Study

The primary data for this compound's efficacy comes from a multicenter, phase 1/2, open-label study (NCT01752920) [2]. Here are the detailed methodologies for this key cited experiment:

  • Study Design: The trial enrolled patients with histologically confirmed, unresectable or metastatic iCCA. A central requirement was the presence of an FGFR2 gene fusion, confirmed via next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH) [2].
  • Treatment Regimen: The majority of patients (27 out of 29) received this compound at the recommended phase 2 dose of 300 mg orally, once daily, in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or investigator's decision [2].
  • Endpoint Assessment: Tumour response was assessed by independent local radiologists using computed tomography (CT) or magnetic resonance imaging (MRI) every 8 weeks. Responses were evaluated according to RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1 [2]. The Disease Control Rate (DCR) is the sum of patients achieving a complete response, partial response, or stable disease.

This compound's Mechanism of Action

The diagram below illustrates how this compound targets and inhibits key signaling pathways in cancer cells.

G cluster_0 FGFR Signaling Pathway (Dysregulated in iCCA) cluster_1 Downstream Effects This compound This compound FGFR2_Fusion FGFR2_Fusion This compound->FGFR2_Fusion Pan-FGFR Inhibition FGFR1 FGFR1 This compound->FGFR1 Pan-FGFR Inhibition FGFR3 FGFR3 This compound->FGFR3 Pan-FGFR Inhibition OtherKinases Other Kinases (RET, CSF1R, DDR2) This compound->OtherKinases Multi-Kinase Inhibition CellProliferation CellProliferation This compound->CellProliferation Leads to Reduced CellSurvival CellSurvival This compound->CellSurvival Leads to Reduced TumorGrowth TumorGrowth This compound->TumorGrowth Leads to Inhibited FGFR2_Fusion->CellProliferation Activates FGFR2_Fusion->CellSurvival Activates FGFR1->CellProliferation FGFR3->CellSurvival CellProliferation->TumorGrowth CellSurvival->TumorGrowth

This compound inhibits FGFR and other kinases to block tumor growth

As shown above, this compound's high DCR is attributed to its mechanism as a potent, ATP-competitive, pan-FGFR inhibitor that targets FGFR1-3 kinases. It also inhibits other kinases, including colony stimulating factor 1 receptor (CSF1R), which may help restore anti-tumor immune activity [1].

Ongoing Research and Context

  • Ongoing Trials: Based on the positive phase 1/2 results, a pivotal, single-arm phase II FIDES-01 trial (NCT03230318) is ongoing to further confirm the anti-tumor activity of this compound in iCCA [1].
  • Combination Therapy: The FIDES-02 study (NCT04045613) is a phase Ib/II trial assessing the combination of this compound and the immune checkpoint inhibitor atezolizumab in patients with FGFR-altered metastatic urothelial carcinoma. The rationale is that inhibition of CSF1R by this compound may repolarize macrophages and enhance T-cell activity, potentially increasing the effectiveness of immunotherapy [1].

References

Derazantinib monotherapy versus standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Derazantinib Monotherapy Clinical Profile

Parameter Result (from Phase 1/2 Study)
Patient Population Advanced, unresectable iCCA with FGFR2 fusion; mostly post-chemotherapy [1]
Study Identifier NCT01752920 [1]
Primary Endpoint Safety and Tolerability [1]
Overall Response Rate (ORR) 20.7% [1]
Disease Control Rate (DCR) 82.8% [1]
Median Progression-Free Survival (PFS) 5.7 months [1]
Common Treatment-Related Adverse Events (All Grades) Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [1]
Grade ≥3 Adverse Events Occurred in 27.6% of patients [1]

Key Experimental Methodology

For a reliable comparison of targeted therapies and standard treatments, understanding the clinical trial design is crucial. The data in the table above comes from a specific type of study.

  • Study Design: The data for this compound in iCCA comes from a multicenter, open-label, phase 1/2 study [1]. This design is used to initially evaluate the safety and preliminary efficacy of a new drug.
  • Patient Selection: A critical aspect of the trial was the selection of patients with advanced or unresectable iCCA whose tumors had a confirmed FGFR2 gene fusion. This alteration was identified using next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH) [1]. Most patients (27 out of 29) had progressed after at least one prior line of systemic therapy [1].
  • Dosing Regimen: Patients received this compound in continuous 28-day cycles. The majority received the recommended phase 2 dose (RP2D) of 300 mg, taken orally once daily [1].
  • Endpoint Assessment: Tumor response was assessed by independent radiologists approximately every 8 weeks using CT or MRI scans, with outcomes defined by RECIST 1.1 criteria (Response Evaluation Criteria in Solid Tumors) [1]. Safety was evaluated by monitoring adverse events, vital signs, and laboratory values [1].

The Role of this compound in Treatment

The following diagram illustrates the therapeutic context and biomarker-driven approach for using this compound.

Patient Patient Biomarker Biomarker Patient->Biomarker Molecular Profiling StandardCare StandardCare Biomarker->StandardCare FGFR2 Fusion-Negative This compound This compound Biomarker->this compound FGFR2 Fusion-Positive Outcome Outcome StandardCare->Outcome 1st Line This compound->Outcome 2nd Line

This compound's development path highlights several key points in modern oncology:

  • A Biomarker-Driven Approach: this compound is a pan-FGFR inhibitor investigated for patients whose cancers are driven by specific alterations in the FGFR pathway, particularly FGFR2 fusions in iCCA [1]. This represents a shift from traditional chemotherapy, which acts broadly on rapidly dividing cells.
  • Position in Treatment Sequence: It is primarily evaluated after patients have failed first-line chemotherapy (like gemcitabine and cisplatin), addressing a significant unmet need [1] [2].
  • Distinct Mechanism and Toxicity: Its side effect profile, including hyperphosphatemia and eye toxicity, is characteristic of FGFR inhibition and differs from the myelosuppression and nausea commonly associated with chemotherapy [1] [2].

Research Context and Comparison with Other FGFR Inhibitors

It is important to note that this compound is one of several FGFR inhibitors being developed for this niche.

  • Other Agents: Drugs like pemigatinib and infigratinib have also received FDA approval for FGFR2-altered cholangiocarcinoma [2]. A systematic review of pemigatinib reported a higher pooled objective response rate, though cross-trial comparisons should be interpreted with caution [2].
  • Clinical Trial Challenges: The rarity of FGFR2 fusions in iCCA makes large, direct-comparison phase 3 trials challenging. Research focuses on establishing efficacy in biomarker-selected groups and optimizing their sequence with chemotherapy [2].
  • Development Setbacks: While showing promise in iCCA, this compound's development in other cancers, like metastatic urothelial carcinoma, was halted after a separate trial did not meet its efficacy benchmark [3].

References

Derazantinib differentiated safety profile low stomatitis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profile of FGFR Inhibitors

The table below summarizes key safety data for derazantinib and other FGFR inhibitors, based on results from clinical trials in intrahepatic cholangiocarcinoma (iCCA).

Table 1: Comparison of Adverse Events for FGFR Inhibitors in iCCA Clinical Trials

FGFR Inhibitor Trial Name / Reference Most Common Grade 3/4 Adverse Events (≥10%) Incidence of Stomatitis (All Grades) Incidence of HFS (All Grades) Incidence of Nail Toxicity (All Grades)
This compound FIDES-01 (Pooled Safety) Hyperphosphatemia (10.3%) [1] 2% [2] 2% [2] 8% [2]
Pemigatinib FIGHT-202 Hypophosphatemia (12%), arthralgia (6%), stomatitis (5%), abdominal pain (5%) [3] Information missing Information missing Information missing
Infigratinib Javle et al., 2021 Hyponatremia (13.0%), hypophosphatemia (13.0%) [3] 14.8% [3] 4.9% (Palmar-plantar erythrodysesthesia) [3] Information missing
Futibatinib FOENIX-101 Information missing Information missing Information missing Information missing

Table Key: HFS = Hand-foot syndrome. "Information missing" indicates that specific, graded incidence rates for these particular events were not highlighted in the analyzed search results for that drug.

This compound's safety profile is characterized by a low incidence of typical FGFR inhibitor class effects. In a pooled analysis of 131 patients, stomatitis and hand-foot syndrome each occurred in only 2% of patients, and nail toxicity was reported in 8% [2]. This contrasts with other agents like infigratinib, where stomatitis was reported in nearly 15% of patients [3]. Hyperphosphatemia, an on-target effect of FGFR inhibition, was a common but generally manageable side effect across all drugs [1] [3].

Experimental Protocols for Safety Data

The safety data presented is collected through standardized methodologies in clinical trials.

  • Study Design: The primary data for this compound comes from open-label, phase 1/2, and phase 2 trials (e.g., NCT01752920 and FIDES-01 [NCT03230318]) [4] [1] [2]. These studies typically enroll patients with locally advanced or metastatic iCCA with specific FGFR2 alterations who have progressed on prior chemotherapy.
  • Safety Assessment: Safety is a primary or key secondary endpoint. Adverse events are systematically collected and graded according to the Common Terminology Criteria for Adverse Events (CTCAE), currently version 4.03 or later [1]. Assessments include:
    • Regular monitoring of vital signs.
    • Laboratory investigations: Hematology and clinical biochemistry (e.g., serum phosphate levels) performed weekly initially and then every two weeks [1].
    • Physical examinations and patient-reported outcomes.
  • Data Collection: All observed or self-reported adverse events are recorded, with their severity graded (Grade 1-5) and relationship to the study drug assessed by the investigator [1].

Mechanism of Action and Safety Differentiation

This compound's unique safety profile may be linked to its distinct targeting. The following diagram illustrates its multi-kinase inhibition and the hypothesized link to its clinical effects.

G cluster_0 Differentiated Safety Profile FGFR1 FGFR1 AntitumorEffect AntitumorEffect FGFR1->AntitumorEffect FGFR2 FGFR2 FGFR2->AntitumorEffect Primary Driver FGFR3 FGFR3 FGFR3->AntitumorEffect CSF1R CSF1R TumorMicroenvironment TumorMicroenvironment CSF1R->TumorMicroenvironment Repolarizes Macrophages VEGFR2 VEGFR2 Antiangiogenic Antiangiogenic VEGFR2->Antiangiogenic Antitumor Antitumor Effect Effect LowStomatitis LowStomatitis TumorMicroenvironment->LowStomatitis LowHFS LowHFS Antiangiogenic->LowHFS LowNailTox LowNailTox Antiangiogenic->LowNailTox This compound This compound This compound->FGFR1 This compound->FGFR2 This compound->FGFR3 This compound->CSF1R This compound->VEGFR2 OnTargetTox On-Target Toxicity AntitumorEffect->OnTargetTox Hyperphosphatemia

Diagram Title: this compound's Multi-Kinase Action and Hypothesized Safety

This compound is a potent, ATP-competitive pan-FGFR inhibitor (FGFR1-3) [5] [4]. Its differentiated safety profile is theorized to stem from its additional activity against Colony Stimulating Factor-1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) [5] [6].

  • CSF1R Inhibition: Blocking CSF1R affects the tumor microenvironment by repolarizing macrophages, which may modulate inflammatory responses and potentially contributes to the lower incidence of stomatitis [5] [6].
  • VEGFR2 Inhibition: While inhibition of VEGFR2 can cause side effects like hypertension, its specific interplay with FGFR inhibition might influence the presentation of certain class-effects, such as hand-foot syndrome and nail toxicity [5].

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

468.23253972 Da

Monoisotopic Mass

468.23253972 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9B0H171MJ

Dates

Last modified: 08-15-2023
1: Rossi LD, Vasconcelos GC, Saliba GR, Magalhães Lde C, Soares AM, Cordeiro SS, Amorim RH. [Reliability of functional vision assessment in children with low vision from 2 to 6 years old--searching for evidences]. Arq Bras Oftalmol. 2012 Jul-Aug;75(4):259-63. Portuguese. PubMed PMID: 23258657.
2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.
3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.
4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.
5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.
6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

Explore Compound Types